1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate
Description
Properties
IUPAC Name |
1-O-tert-butyl 4-O-ethyl 3-oxopiperidine-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-5-18-11(16)9-6-7-14(8-10(9)15)12(17)19-13(2,3)4/h9H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTXJAXKORIYNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1=O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10578886 | |
| Record name | 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10578886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71233-25-5 | |
| Record name | 1-(1,1-Dimethylethyl) 4-ethyl 3-oxo-1,4-piperidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71233-25-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10578886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-tert-butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate
This technical guide provides a detailed overview of the primary synthesis pathway for 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate, a key intermediate in the development of various pharmaceutical compounds. The synthesis involves a multi-step process, commencing with the formation of a piperidine ring via Dieckmann condensation, followed by a one-pot debenzylation and N-protection step. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Core Synthesis Pathway
The principal route for synthesizing this compound involves two major transformations:
-
Dieckmann Condensation: An acyclic amino diester, 4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate, undergoes an intramolecular cyclization in the presence of a strong base to form the 3-oxopiperidine ring structure.
-
Debenzylation and N-Boc Protection: The N-benzyl protecting group is removed via catalytic hydrogenation, and the secondary amine is concurrently protected with a tert-butoxycarbonyl (Boc) group in a one-pot reaction to yield the final product.
This sequence is efficient and provides the target molecule with high purity and yield.
Experimental Protocols and Data
Step 1: Synthesis of Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride via Dieckmann Condensation
This step involves the base-mediated intramolecular cyclization of an N,N-disubstituted amino diester.
Experimental Protocol:
A suitable acyclic precursor, 4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate, is dissolved in an anhydrous aprotic solvent such as tetrahydrofuran or toluene.[1] A strong base, typically a sodium or potassium alkoxide like sodium ethoxide or potassium tert-butoxide, is then added to initiate the intramolecular condensation.[1] The reaction mixture is stirred, often at room temperature or with gentle heating, until completion is observed by a monitoring technique like thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and an acidic workup is performed. The pH is carefully adjusted to 1-2 with hydrochloric acid to precipitate the product as its hydrochloride salt.[1] The crude product is then collected by filtration and can be further purified by crystallization.[1]
| Parameter | Value/Reagent | Source |
| Starting Material | 4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate | [1] |
| Base | Sodium ethoxide, Potassium tert-butoxide | [1] |
| Solvent | Tetrahydrofuran, Toluene, Benzene | [1] |
| Acid for Workup | Hydrochloric Acid (to pH 1-2) | [1] |
| Product | Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride | [1][2] |
Step 2: Synthesis of this compound
This key step transforms the N-benzyl intermediate into the final N-Boc protected product.
Experimental Protocol:
In a Parr autoclave, ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride is dissolved in anhydrous ethanol.[3] To this solution, a palladium on carbon catalyst (10% Pd/C), di-tert-butyl dicarbonate (Boc₂O), and sodium carbonate are added.[3] The autoclave is sealed and charged with hydrogen gas to a pressure of 38 bar. The reaction mixture is then heated to 50°C and stirred for approximately 48 hours.[3] After the reaction is complete, the autoclave is cooled, and the hydrogen pressure is carefully released. The catalyst is removed by filtration. The filtrate is concentrated under reduced pressure to yield a crude oil. This crude product is then purified using column chromatography on silica gel.[3]
| Parameter | Value/Reagent | Source |
| Starting Material | Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride | [3] |
| Catalyst | 10% Palladium on Carbon (Pd/C) | [3] |
| Reagents | Di-tert-butyl dicarbonate (Boc₂O), Sodium Carbonate (Na₂CO₃) | [3] |
| Solvent | Anhydrous Ethanol (EtOH) | [3] |
| Hydrogen Pressure | 38 bar | [3] |
| Temperature | 50°C | [3] |
| Reaction Time | 48 hours | [3] |
| Purification | Column Chromatography (Hexane/Ethyl Acetate) | [3] |
| Product | This compound | [3] |
| Yield | 100% (reported) | [3] |
Synthesis Pathway Visualization
The following diagrams illustrate the logical flow of the synthesis process.
Caption: Step 1: Dieckmann Condensation to form the piperidine ring.
Caption: Step 2: Debenzylation and concurrent N-Boc protection.
References
Synthesis of 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate, a valuable building block in medicinal chemistry and drug development. This document provides a comprehensive overview of a common and effective synthetic route, including detailed experimental protocols, tabulated quantitative data, and a visual representation of the experimental workflow.
Introduction
This compound is a key intermediate in the synthesis of a variety of biologically active molecules. Its piperidine core, substituted with a β-keto ester functionality, allows for diverse chemical modifications, making it a versatile scaffold for the development of novel therapeutic agents. For instance, it is a reactant used in the synthesis of heteroaryl N-sulfonamides that exhibit cell-death-inducing properties[1]. The presence of the N-Boc protecting group provides stability and allows for selective deprotection under acidic conditions, a common strategy in multi-step organic synthesis.
The primary synthetic strategy for this compound involves a two-step process: the synthesis of an N-benzyl protected precursor followed by a debenzylation and subsequent Boc-protection. The key cyclization to form the 3-oxopiperidine ring is achieved through an intramolecular Dieckmann condensation.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved in two main stages:
-
Synthesis of Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride: This intermediate is formed via the reaction of N-benzyl glycine ethyl ester with a 4-halogenated ethyl butyrate, followed by a base-mediated intramolecular Dieckmann condensation.
-
Synthesis of this compound: The N-benzyl group of the precursor is removed by catalytic hydrogenation, and the secondary amine is then protected with a tert-butyloxycarbonyl (Boc) group.
Experimental Protocols
Stage 1: Synthesis of Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride
This stage involves the initial formation of the piperidine ring structure.
Step 1: Preparation of 4-[benzyl(ethoxycarbonylmethyl)amino] ethyl butyrate
-
Dissolve N-benzyl glycine ethyl ester in a suitable organic solvent.
-
Add 4-halogenated ethyl butyrate and an alkali.
-
Allow the reaction to proceed to completion to yield the intermediate, 4-[benzyl(ethoxycarbonylmethyl)amino] ethyl butyrate[2].
Step 2: Dieckmann Condensation
-
The intermediate from the previous step is treated with a strong base such as sodium tert-butoxide, potassium tert-butoxide, sodium methoxide, or sodium ethoxide in an organic solvent like ethyl acetate, tetrahydrofuran, toluene, or benzene[2].
-
This intramolecular condensation reaction forms the cyclic β-keto ester.
-
The reaction is then worked up with an acid to yield ethyl 1-benzyl-3-oxopiperidine-4-carboxylate[2].
Step 3: Hydrochloride Salt Formation
-
The resulting ethyl 1-benzyl-3-oxopiperidine-4-carboxylate is treated with a solution of hydrochloric acid in an appropriate solvent to precipitate the hydrochloride salt[2].
Stage 2: Synthesis of this compound
This stage involves the deprotection of the nitrogen atom and subsequent introduction of the Boc protecting group.
Experimental Procedure:
-
A Parr autoclave is charged with ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride, 10% Palladium on carbon (Pd/C) catalyst, di-tert-butyl dicarbonate (Boc₂O), sodium carbonate (Na₂CO₃), and anhydrous ethanol (EtOH)[1].
-
Hydrogen gas is introduced into the autoclave to a pressure of 38 bar[1].
-
The reaction mixture is stirred at 50 °C for 48 hours[1].
-
After the reaction is complete, the autoclave is cooled to 25 °C, and the hydrogen pressure is slowly released[1].
-
The catalyst is removed by filtration[1].
-
The filtrate is concentrated under reduced pressure to yield a yellow oil[1].
-
The crude product is purified by column chromatography using a hexane/ethyl acetate (2:1) eluent to afford the final product as a clear oil[1].
Quantitative Data
The following tables summarize the quantitative data for the synthesis of this compound from its N-benzyl protected precursor.
Table 1: Reagents and Molar Equivalents
| Reagent | Molecular Weight | Amount | Moles | Molar Ratio |
| Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate HCl | 297.78 g/mol | 10.0 g | 33.58 mmol | 1 |
| 10% Palladium on Carbon (Pd/C) | - | 1.0 g | - | - |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 g/mol | 14.64 g | 67.16 mmol | 2 |
| Sodium Carbonate (Na₂CO₃) | 105.99 g/mol | 3.56 g | 33.58 mmol | 1 |
| Anhydrous Ethanol (EtOH) | 46.07 g/mol | 100 mL | - | - |
Table 2: Reaction Conditions and Yield
| Parameter | Value |
| Hydrogen Pressure | 38 bar |
| Temperature | 50 °C |
| Reaction Time | 48 hours |
| Product Appearance | Clear oil |
| Yield | 9.10 g (100%) |
| Purification Method | Column Chromatography (Hexane:EtOAc 2:1) |
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
References
An In-depth Technical Guide to 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate
CAS Number: 71233-25-5
This technical guide provides a comprehensive overview of 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate, a key intermediate for researchers, scientists, and professionals in drug development. This document details its chemical properties, synthesis, and known applications, with a focus on its role as a building block in medicinal chemistry.
Chemical and Physical Properties
This compound, also known by synonyms such as Ethyl N-Boc-3-Oxopiperidine-4-carboxylate and 1-(tert-Butoxycarbonyl)-3-Oxopiperidine-4-carboxylic acid ethyl ester, is a piperidine derivative.[1] It typically appears as white to light yellow crystals.[1] The presence of a tert-butyl group contributes to its steric bulk and hydrophobic characteristics, which can influence its solubility and reactivity.[2]
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 71233-25-5 | [1][2][3][4] |
| Molecular Formula | C₁₃H₂₁NO₅ | [2][3] |
| Molecular Weight | 271.31 g/mol | [3] |
| Appearance | White to light yellow crystals | [1] |
| Purity | Typically ≥94% |
Synthesis and Experimental Protocols
The synthesis of this compound is well-documented. A common method involves the N-acylation and debenzylation of a precursor under hydrogenation conditions.
Synthesis of this compound[4]
Experimental Protocol:
-
Reaction Setup: A Parr autoclave is charged with ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride (1.0 eq), 10% Palladium on carbon (Pd/C) catalyst (0.1 g per 1.0 g of starting material), di-tert-butyl dicarbonate (Boc₂O, 2.0 eq), sodium carbonate (Na₂CO₃, 1.0 eq), and anhydrous ethanol as the solvent.
-
Hydrogenation: Hydrogen gas is introduced into the autoclave to a pressure of 38 bar.
-
Reaction Conditions: The reaction mixture is stirred at 50°C for 48 hours.
-
Work-up: After the reaction is complete, the autoclave is cooled to 25°C, and the hydrogen pressure is slowly released.
-
Purification: The catalyst is removed by filtration, and the filtrate is concentrated under reduced pressure to yield a yellow oil. The crude product is then purified by column chromatography using a hexane/ethyl acetate (2:1) eluent to afford the final product as a clear oil.
The structure of the resulting product is typically confirmed by ¹H NMR and High-Resolution Mass Spectrometry (HRMS).[4]
Diagram 1: Synthesis Workflow
Caption: A workflow diagram illustrating the synthesis of the target compound.
Applications in Research and Drug Development
This compound is a valuable reactant in the synthesis of more complex molecules, particularly heteroaryl N-sulfonamides, which are known to exhibit cell-death-inducing properties.[4] The piperidine scaffold is a common structural motif in a wide range of biologically active compounds.
Role as a Building Block for Heteroaryl N-Sulfonamides
The synthesis of heteroaryl N-sulfonamides often involves the modification of the piperidine ring of this compound. While a specific, detailed protocol starting from this exact compound is not widely published, the general synthetic strategies for N-heteroaryl sulfonamides provide a basis for its application. These methods often involve the coupling of a sulfonamide moiety to a heterocyclic core.
Diagram 2: General Application Workflow
Caption: A conceptual workflow for the use of the title compound in synthesis.
Biological Context and Signaling Pathways
Currently, there is no specific information available in the scientific literature detailing the involvement of this compound in any defined biological signaling pathways. However, the broader class of piperidine derivatives is known to possess a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5] The biological effects of these molecules are highly dependent on the specific substitutions on the piperidine ring. Therefore, this compound serves as a crucial starting point for generating libraries of novel compounds for biological screening.
Conclusion
This compound is a well-characterized chemical intermediate with a clear and established synthetic route. Its primary utility for researchers lies in its role as a versatile building block for the synthesis of more complex molecules, particularly those with potential therapeutic applications such as heteroaryl N-sulfonamides. While direct biological activity and involvement in signaling pathways have not been reported for this specific compound, its value in drug discovery programs is significant as a scaffold for generating novel chemical entities for biological evaluation.
References
- 1. 1-tert-Butyl 4-ethyl 3-hydroxypiperidine-1,4-dicarboxylate | C13H23NO5 | CID 23553894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate | C12H19NO5 | CID 11276893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Oxo-Piperidine-1,4-Dicarboxylic Acid 1-Tert-Butyl Ester 4-Ethyl Ester | 71233-25-5 [chemicalbook.com]
- 5. ajchem-a.com [ajchem-a.com]
1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate physical properties
An In-depth Technical Guide to the Physical Properties of 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate
For researchers, scientists, and drug development professionals, a thorough understanding of the physical and chemical properties of synthetic intermediates is paramount for the successful design and execution of research and development projects. This compound (CAS No. 71233-25-5) is a key building block in the synthesis of various pharmaceutical compounds. This technical guide provides a detailed overview of its physical properties, experimental protocols for their determination, and its role in synthetic chemistry.
Core Physical and Chemical Properties
This compound is a piperidine derivative with a molecular formula of C₁₃H₂₁NO₅ and a molecular weight of 271.31 g/mol .[1] Its appearance has been described as both a liquid and as white to light yellow crystals, suggesting that its physical state may vary with purity and ambient conditions.[1][2]
Quantitative Physical Properties
A summary of the available quantitative physical data for this compound is presented in the table below. It is important to note that some of these values are predicted and should be confirmed by experimental data.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₁NO₅ | [1] |
| Molecular Weight | 271.31 g/mol | [1] |
| Appearance | Liquid / White to light yellow crystals | [1][2] |
| Boiling Point | 364.6 ± 42.0 °C (Predicted) | [1] |
| pKa | 11.17 ± 0.20 (Predicted) | [1] |
Experimental Protocols for Physical Property Determination
Accurate determination of physical properties is crucial for the characterization and application of chemical compounds. The following sections detail standard laboratory protocols for measuring key physical properties of organic compounds like this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Protocol:
-
Sample Preparation: A small amount of the finely powdered dry sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[3][4]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a melting point apparatus, such as a Thiele tube filled with mineral oil or an automated melting point apparatus.[5]
-
Heating: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[4]
-
Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.[3]
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.
Protocol (Capillary Method):
-
Sample Preparation: A few drops of the liquid are placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is placed inverted into the liquid.[6][7]
-
Apparatus Setup: The test tube is attached to a thermometer and heated in a Thiele tube or on a heating block.[6][7]
-
Heating: The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will bubble out.
-
Observation: The heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. The heat is then removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[8]
Density Determination
Density is the mass of a substance per unit volume.
Protocol (For a solid):
-
Mass Measurement: The mass of a sample of the solid is accurately measured using an analytical balance.
-
Volume Measurement by Displacement: A graduated cylinder is partially filled with a liquid in which the solid is insoluble. The initial volume is recorded. The weighed solid is then carefully added to the graduated cylinder, and the final volume is recorded. The volume of the solid is the difference between the final and initial volume readings.[9][10]
-
Calculation: The density is calculated by dividing the mass of the solid by its volume.
Protocol (For a liquid):
-
Mass Measurement: A clean, dry pycnometer (specific gravity bottle) or a volumetric flask is weighed empty.
-
Volume Measurement: The container is then filled with the liquid to the calibration mark, and the total mass is measured. The mass of the liquid is determined by subtraction.
-
Calculation: The density is calculated by dividing the mass of the liquid by the known volume of the container.[11]
Solubility Determination
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.
Protocol (Qualitative):
-
Sample Preparation: A small, measured amount of the solute (e.g., 10-20 mg) is placed in a test tube.
-
Solvent Addition: A small volume of the solvent (e.g., 1 mL) is added to the test tube.[12]
-
Observation: The mixture is agitated vigorously for a set period (e.g., 1-2 minutes).[13] The sample is observed to determine if it has dissolved completely, partially, or not at all.
-
Systematic Testing: This process is repeated with a range of solvents of varying polarities (e.g., water, ethanol, diethyl ether, dichloromethane, toluene) to create a solubility profile. For compounds with acidic or basic functional groups, solubility in aqueous acid (e.g., 5% HCl) and aqueous base (e.g., 5% NaOH) is also tested to provide further structural information.
Synthesis and Role in Drug Discovery
This compound serves as a valuable intermediate in organic synthesis, particularly in the construction of more complex molecules with potential therapeutic applications. The piperidine scaffold is a common motif in many pharmaceuticals due to its ability to interact with biological targets.[14][15]
Synthesis Workflow
The synthesis of this compound typically involves the protection and functionalization of a piperidine precursor. A general synthetic approach is outlined in the diagram below.
Caption: Synthetic pathway for this compound.
This process involves the removal of the N-benzyl protecting group via hydrogenolysis and the simultaneous protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group.[2]
Role in Drug Discovery
Piperidine derivatives are integral to the development of new therapeutic agents across various disease areas. The structural features of the piperidine ring allow for the precise spatial arrangement of functional groups, which is critical for specific interactions with biological targets such as receptors and enzymes.
Caption: The central role of the piperidine scaffold in the drug discovery process.
The use of intermediates like this compound allows for the systematic modification of the piperidine core, leading to the generation of libraries of compounds for biological screening and the eventual identification of promising drug candidates.[16] This compound, in particular, is a reactant used in the synthesis of heteroaryl N-sulfonamides which have demonstrated cell-death-inducing properties.[2]
References
- 1. 3-Oxo-Piperidine-1,4-Dicarboxylic Acid 1-Tert-Butyl Ester 4-Ethyl Ester - Protheragen [protheragen.ai]
- 2. 3-Oxo-Piperidine-1,4-Dicarboxylic Acid 1-Tert-Butyl Ester 4-Ethyl Ester | 71233-25-5 [chemicalbook.com]
- 3. byjus.com [byjus.com]
- 4. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 7. byjus.com [byjus.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chm.uri.edu [chm.uri.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. chem.ws [chem.ws]
- 14. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nbinno.com [nbinno.com]
- 16. nbinno.com [nbinno.com]
Spectroscopic Analysis of 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for the compound 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate (CAS No. 71233-25-5). This piperidine derivative is a valuable intermediate in the synthesis of various pharmaceutical compounds.[1] A thorough understanding of its spectroscopic characteristics is essential for its identification, quality control, and successful application in drug discovery and development.
Chemical Structure and Properties
-
IUPAC Name: 1-tert-Butyl 4-ethyl 3-oxo-1,4-piperidinedicarboxylate
-
Synonyms: Ethyl 1-N-Boc-3-oxopiperidine-4-carboxylate, 3-Oxo-piperidine-1,4-dicarboxylic acid 1-tert-butyl ester 4-ethyl ester[1]
-
CAS Number: 71233-25-5[1]
-
Molecular Formula: C₁₃H₂₁NO₅
-
Molecular Weight: 271.31 g/mol
Spectral Data Summary
The following tables outline the anticipated spectral data for this compound.
Note: The quantitative data in these tables is predicted based on the chemical structure, as specific experimental values were not available in the searched literature. Researchers should obtain experimental data for confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| ~4.20 | Quartet (q) | ~7.1 | 2H | -OCH₂CH₃ |
| ~4.0-3.8 | Multiplet (m) | - | 2H | Piperidine ring protons |
| ~3.6-3.4 | Multiplet (m) | - | 2H | Piperidine ring protons |
| ~2.7-2.5 | Multiplet (m) | - | 2H | Piperidine ring protons |
| 1.48 | Singlet (s) | - | 9H | -C(CH₃)₃ |
| ~1.28 | Triplet (t) | ~7.1 | 3H | -OCH₂CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~205 | C | C=O (Ketone) |
| ~170 | C | C=O (Ethyl Ester) |
| ~154 | C | C=O (Boc) |
| ~80 | C | -C(CH₃)₃ |
| ~61 | CH₂ | -OCH₂CH₃ |
| ~50-40 | CH₂ | Piperidine ring carbons |
| ~28 | CH₃ | -C(CH₃)₃ |
| ~14 | CH₃ | -OCH₂CH₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| ~2980-2850 | Medium-Strong | C-H stretch (Aliphatic) |
| ~1745 | Strong | C=O stretch (Ketone) |
| ~1735 | Strong | C=O stretch (Ethyl Ester) |
| ~1690 | Strong | C=O stretch (Boc carbamate) |
| ~1250 | Strong | C-O stretch (Ester) |
| ~1160 | Strong | C-O stretch (Carbamate) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion | Notes |
| 272.1447 | [M+H]⁺ | Calculated for C₁₃H₂₂NO₅⁺ |
| 216.1025 | [M-C₄H₉O]⁺ | Loss of tert-butoxy group |
| 198.0923 | [M-C₄H₉O₂]⁺ | Loss of tert-butoxycarbonyl group |
| 172.0763 | [M-C₅H₉O₂]⁺ | Loss of Boc group |
| 57.0704 | [C₄H₉]⁺ | tert-Butyl cation |
Experimental Protocols
The following are detailed methodologies for acquiring the spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 220-250 ppm, pulse angle of 30-45 degrees, relaxation delay of 2-5 seconds, and 1024-4096 scans.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal. Integrate the ¹H NMR signals to determine the relative number of protons.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: As the compound is likely an oil or low-melting solid, the thin-film method is appropriate. Place a small drop of the neat compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Gently press the plates together to form a thin, uniform film.
-
Instrumentation: Use an FT-IR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean salt plates.
-
Place the sample-containing plates in the spectrometer's sample holder.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum. Identify and label the wavenumbers of significant absorption bands.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 0.1-1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Operate the mass spectrometer in positive ion mode.
-
Acquire data over a mass-to-charge (m/z) range of 50-500.
-
Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas temperature, and flow rate) to maximize the signal of the molecular ion.
-
-
Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak ([M+H]⁺) and any significant fragment ions. Utilize the high-resolution data to confirm the elemental composition of the observed ions.
Workflow Visualization
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.
References
Navigating the Solubility of 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available solubility information for 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate (CAS No. 71233-25-5). Due to a lack of specific quantitative solubility data in publicly available literature for this compound, this document presents solubility data for the closely related structural analog, N-Boc-4-piperidone, to offer valuable insights. Furthermore, a detailed, generalized experimental protocol for determining the solubility of organic compounds is provided, alongside diagrams illustrating a relevant synthetic pathway and the key factors influencing solubility.
Introduction
This compound is a piperidine derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its physical state is described as a white to light yellow crystalline solid or a clear oil.[1] Understanding the solubility of this compound is critical for its effective use in synthetic chemistry, particularly for reaction optimization, purification, and formulation development.
Solubility Data
Table 1: Solubility of N-Boc-4-piperidone
| Solvent | Solubility Classification | Quantitative Data (if available) |
| Dimethyl Sulfoxide (DMSO) | Soluble | ≥10 mg/mL[2] |
| Ethanol | Soluble | ≥10 mg/mL[2] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | Sparingly Soluble | 1-10 mg/mL[2] |
This data is for a structural analog and should be used as a general guideline. Experimental verification of the solubility of this compound is highly recommended.
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of an organic compound like this compound.
Objective: To determine the solubility of the target compound in various solvents at a specified temperature.
Materials:
-
This compound
-
A selection of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, dimethylformamide, dimethyl sulfoxide)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique.
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the compound to a known volume of the selected solvent in a series of vials.
-
Seal the vials to prevent solvent evaporation.
-
Agitate the vials using a vortex mixer and then place them in a thermostatic shaker at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After the equilibration period, visually inspect the vials for the presence of undissolved solid.
-
Centrifuge the vials at a high speed to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant from each vial.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.
-
-
Calculation of Solubility:
-
Calculate the solubility of the compound in each solvent using the following formula: Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)
-
Visualizations
Experimental Workflow: Synthesis of the Target Compound
The following diagram illustrates a typical synthetic route for this compound, providing context for its handling and purification where solubility is a key parameter.[1]
References
An In-Depth Technical Guide to the Formation of 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate is a valuable heterocyclic building block in medicinal chemistry and drug development, frequently utilized in the synthesis of complex pharmaceutical agents. Its formation is primarily achieved through the Dieckmann condensation, an intramolecular cyclization of a diester. This technical guide provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and relevant quantitative data, offering a practical resource for the synthesis of this important intermediate.
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of therapeutic agents. The functionalized derivative, this compound, offers multiple points for chemical modification, making it a versatile starting material for the synthesis of diverse molecular architectures. The core synthetic strategy for constructing the 3-oxopiperidine ring system is the Dieckmann condensation, an intramolecular variant of the Claisen condensation. This reaction facilitates the formation of cyclic β-keto esters from acyclic diesters in the presence of a strong base.[1][2]
The Dieckmann Condensation: Mechanism of Formation
The formation of this compound proceeds via the Dieckmann condensation of an N-protected amino diester, specifically a derivative of N,N-bis(ethoxycarbonylethyl)amine. The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the nitrogen atom during the base-catalyzed cyclization.[3]
The mechanism can be delineated into the following key steps:
-
Enolate Formation: A strong base, typically a sodium alkoxide such as sodium ethoxide, deprotonates the α-carbon of one of the ester groups of the acyclic precursor, forming a resonance-stabilized enolate.[2][4]
-
Intramolecular Nucleophilic Acyl Substitution: The newly formed enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the second ester group within the same molecule. This intramolecular attack leads to the formation of a cyclic tetrahedral intermediate.[4]
-
Ring Closure and Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an ethoxide leaving group. This results in the formation of the cyclic β-keto ester.[2]
-
Deprotonation of the β-Keto Ester: The product, a β-keto ester, has a highly acidic proton on the α-carbon situated between the two carbonyl groups. The alkoxide base present in the reaction mixture readily removes this proton, forming a stable enolate. This final deprotonation step is thermodynamically favorable and drives the reaction equilibrium towards the product.[5]
-
Acidic Work-up: A final acidic work-up step is required to protonate the enolate and yield the neutral this compound.
References
An In-depth Technical Guide to the Synthesis of 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate
This technical guide provides a detailed overview of the synthetic routes for producing 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate, a key intermediate in pharmaceutical research and drug development. The document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and organic synthesis.
Introduction
This compound is a valuable building block in the synthesis of various biologically active molecules, including heteroaryl N-sulfonamides with cell-death-inducing properties.[1] Its structure, featuring a piperidine core with a β-keto ester functionality, makes it amenable to a variety of chemical transformations. This guide will explore the primary synthetic strategies, with a focus on starting materials and detailed experimental protocols.
Synthetic Strategies and Starting Materials
The synthesis of this compound can be approached through two main strategies: intramolecular cyclization (Dieckmann Condensation) and modification of a pre-existing piperidine ring.
The Dieckmann condensation is a well-established method for the formation of cyclic β-keto esters from diesters.[2][3] In the context of the target molecule, this would involve the intramolecular cyclization of a suitable acyclic diester precursor. The general mechanism involves the formation of an enolate which then attacks the second ester group, leading to the cyclized product after acidic workup.[2]
The starting material for this approach would be a diester of the following general structure:
where R' and R'' are alkyl groups (e.g., ethyl) and Boc is the tert-butyloxycarbonyl protecting group. The synthesis of this acyclic precursor would be a multi-step process.
A more direct and commonly employed method involves the modification of a commercially available or readily synthesized piperidine derivative. A specific and well-documented route starts from ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride.[1] This method involves a one-pot debenzylation and N-Boc protection.
The primary starting materials for this route are:
-
Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Palladium on carbon (Pd/C) catalyst
-
Sodium carbonate (Na₂CO₃)
-
Anhydrous ethanol (EtOH)
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of this compound from ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride.[1]
Reaction Scheme:
A diagram illustrating the chemical transformation would be placed here in a full whitepaper.
Procedure:
-
A Parr autoclave is charged with ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride (10.0 g, 33.58 mmol), 10% Pd/C catalyst (1.0 g), di-tert-butyl dicarbonate (Boc₂O, 14.64 g, 67.16 mmol), sodium carbonate (Na₂CO₃, 3.56 g, 33.58 mmol), and anhydrous ethanol (EtOH, 100 ml).
-
Hydrogen gas is introduced into the autoclave to a pressure of 38 bar.
-
The reaction mixture is stirred at 50 °C for 48 hours.
-
After the reaction is complete, the autoclave is cooled to 25 °C, and the hydrogen pressure is slowly released.
-
The catalyst is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield a yellow oil.
-
The crude product is purified by column chromatography (eluent: hexane/ethyl acetate, 2:1) to afford the final product as a clear oil.
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound as described in the experimental protocol.
| Parameter | Value |
| Starting Material | Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride |
| Mass of Starting Material | 10.0 g |
| Moles of Starting Material | 33.58 mmol |
| Reagents | |
| Di-tert-butyl dicarbonate (Boc₂O) | 14.64 g (67.16 mmol) |
| 10% Palladium on Carbon (Pd/C) | 1.0 g |
| Sodium Carbonate (Na₂CO₃) | 3.56 g (33.58 mmol) |
| Anhydrous Ethanol (EtOH) | 100 ml |
| Reaction Conditions | |
| Hydrogen Pressure | 38 bar |
| Temperature | 50 °C |
| Reaction Time | 48 hours |
| Product | This compound |
| Yield | 9.10 g (100%) |
| Appearance | Clear oil |
Mandatory Visualizations
Caption: Generalized workflow of the Dieckmann Condensation.
Caption: Experimental workflow for the synthesis of the target compound.
References
1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate chemical structure and properties.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate, a key building block in medicinal chemistry.
Chemical Structure and Properties
This compound is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and an ethyl ester at the 4-position. The presence of a ketone at the 3-position makes it a valuable intermediate for a variety of chemical transformations.
Chemical Structure:
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₃H₂₁NO₅ |
| Molecular Weight | 271.31 g/mol |
| CAS Number | 71233-25-5 |
| Appearance | White to light yellow crystals |
| Predicted Boiling Point | 364.6 ± 42.0 °C |
| Predicted pKa | 11.17 ± 0.20 |
Synthesis
The synthesis of this compound can be achieved through a multi-step process. A common route involves the protection of a piperidone derivative followed by further functionalization.
Experimental Protocol: Synthesis of this compound
This protocol describes a representative synthesis of the title compound.
Materials:
-
Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride
-
10% Palladium on carbon (Pd/C)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium carbonate (Na₂CO₃)
-
Anhydrous ethanol (EtOH)
-
Hexane
-
Ethyl acetate
Procedure:
-
Hydrogenolysis and Boc Protection:
-
A Parr autoclave is charged with ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride (10.0 g, 33.58 mmol), 10% Pd/C catalyst (1.0 g), di-tert-butyl dicarbonate (14.64 g, 67.16 mmol), sodium carbonate (3.56 g, 33.58 mmol), and anhydrous ethanol (100 ml).
-
Hydrogen gas is introduced into the autoclave to a pressure of 38 bar.
-
The reaction mixture is stirred at 50 °C for 48 hours.
-
-
Work-up and Purification:
-
After the reaction is complete, the autoclave is cooled to 25 °C, and the hydrogen pressure is slowly released.
-
The catalyst is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield a yellow oil.
-
The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate (2:1) eluent to afford this compound as a clear oil (9.10 g, 100% yield).[1]
-
Characterization:
The structure of the product can be confirmed by ¹H NMR and HRMS analysis. The purity can be assessed by thin-layer chromatography (TLC) with an expected Rf value of 0.70 in a hexane/ethyl acetate (2:1) system.[1]
Applications in Drug Discovery
This compound serves as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. For instance, it is a reactant in the synthesis of heteroaryl N-sulfonamides, which have demonstrated cell-death-inducing properties.[1] The piperidine scaffold is a common motif in many biologically active compounds, and the functional groups on this intermediate allow for diverse chemical modifications.
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic route to the target compound.
References
An In-depth Technical Guide to 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate, a key intermediate in medicinal chemistry. This document details its chemical and physical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.
Core Compound Properties
This compound, with the CAS number 71233-25-5, is a piperidine derivative featuring a protected amine and a keto-ester functionality.[1][2] Its appearance is reported as a white to light yellow crystalline solid or a clear to yellow oil.[3] This compound serves as a crucial building block in organic synthesis, particularly in the creation of complex heterocyclic structures for pharmaceutical applications.[1][3]
Physicochemical and Spectroscopic Data
A summary of the available quantitative data for this compound is presented in the tables below. While spectroscopic confirmation through NMR and HRMS has been cited, specific spectral data is not widely available in the public domain.[3]
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 71233-25-5 | [1][2] |
| Molecular Formula | C₁₃H₂₁NO₅ | [1][2] |
| Molecular Weight | 271.31 g/mol | [1] |
| Appearance | White to light yellow crystals/clear oil | [3] |
| Boiling Point | 364.6 ± 42.0 °C (Predicted) | [4] |
| Density | 1.152 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 11.17 ± 0.20 (Predicted) | [4] |
Table 2: Chromatographic Data
| Technique | Conditions | Rf Value | Source |
| Thin Layer Chromatography (TLC) | Eluent: Hexane/Ethyl Acetate (2:1) | 0.70 | [3] |
Synthesis of this compound
The primary reported synthesis of this compound involves a one-pot debenzylation and N-Boc protection of a precursor molecule. An alternative theoretical approach could involve an intramolecular Dieckmann condensation.
Experimental Protocol 1: Debenzylation and N-Boc Protection
This method utilizes ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride as the starting material. The reaction proceeds via catalytic hydrogenation to remove the benzyl group, followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group.[3]
Materials:
-
Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride
-
10% Palladium on carbon (Pd/C) catalyst
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium carbonate (Na₂CO₃)
-
Anhydrous ethanol (EtOH)
-
Hydrogen gas (H₂)
Procedure:
-
A Parr autoclave is charged with ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride (10.0 g, 33.58 mmol), 10% Pd/C catalyst (1.0 g), di-tert-butyl dicarbonate (14.64 g, 67.16 mmol), sodium carbonate (3.56 g, 33.58 mmol), and anhydrous ethanol (100 ml).[3]
-
The autoclave is purged and then pressurized with hydrogen gas to 38 bar.[3]
-
The reaction mixture is stirred at 50 °C for 48 hours.[3]
-
After cooling to 25 °C and releasing the hydrogen pressure, the catalyst is removed by filtration.[3]
-
The filtrate is concentrated under reduced pressure to yield a yellow oil.[3]
-
The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate (2:1) eluent to afford the final product as a clear oil (9.10 g, 100% yield).[3]
Potential Synthetic Route: Dieckmann Condensation
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, which is a characteristic feature of the target molecule.[5][6][7] This suggests that a suitable acyclic amino-diester precursor could be cyclized to form the 3-oxopiperidine ring system.
General Reaction Scheme:
An N-Boc protected amino diester, upon treatment with a strong base (e.g., sodium ethoxide), would undergo intramolecular cyclization to yield the desired this compound. The choice of base and solvent is crucial to minimize side reactions.[7]
Applications in Drug Discovery
This compound is a valuable intermediate in the synthesis of biologically active molecules. Its primary documented use is as a reactant in the preparation of heteroaryl N-sulfonamides, which have been shown to induce cell death, indicating potential applications in oncology research.[3]
Visualized Workflows
The following diagrams, generated using the DOT language, illustrate the synthesis and application of this compound.
Caption: Synthetic workflow for this compound.
Caption: Application in the synthesis of bioactive heteroaryl N-sulfonamides.
References
- 1. CAS 71233-25-5: 1-(1,1-Dimethylethyl) 4-ethyl 3-oxo-1,4-pi… [cymitquimica.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]
- 4. 71233-25-5 | this compound | Amides | Ambeed.com [ambeed.com]
- 5. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 6. Dieckmann Condensation [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Methodological & Application
The Versatile Building Block: 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate in Medicinal Chemistry
For Immediate Release
Shanghai, China – December 23, 2025 – 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate, a key piperidine derivative, is a versatile building block in the synthesis of a variety of pharmaceutically active compounds. Its unique structural features, including a β-keto ester moiety, make it an ideal starting material for the construction of heterocyclic systems, which are prevalent in modern drug discovery. This document provides detailed application notes and protocols for the use of this compound in the synthesis of potent and selective histamine H4 (H4R) and metabotropic glutamate receptor 1 (mGluR1) antagonists, highlighting its significance for researchers in drug development.
Physicochemical Properties
| Property | Value |
| CAS Number | 161498-36-8 |
| Molecular Formula | C₁₃H₂₁NO₅ |
| Molecular Weight | 271.31 g/mol |
| Appearance | White to light yellow crystalline powder |
| Solubility | Soluble in most organic solvents |
Application in the Synthesis of Histamine H4 Receptor Antagonists
Histamine H4 receptor antagonists are a promising class of drugs for the treatment of inflammatory and autoimmune disorders. The piperidine core of this compound serves as a crucial scaffold for the synthesis of potent H4R antagonists. A key synthetic strategy involves the construction of a pyrimidine ring onto the piperidine core.
Experimental Protocol: Synthesis of a 2,4-Diaminopyrimidine Intermediate
A foundational step in the synthesis of many H4R antagonists is the cyclocondensation of the β-keto ester with guanidine to form a 2,4-diaminopyrimidine derivative.
Reaction Scheme:
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Ethanol
Procedure:
-
To a solution of sodium ethoxide in absolute ethanol, add guanidine hydrochloride and stir the mixture at room temperature for 30 minutes.
-
Add this compound to the reaction mixture.
-
Reflux the mixture for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2,4-diaminopyrimidine intermediate.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 75-85% |
| Reaction Time | 6-8 hours |
| Purity (by HPLC) | >95% |
This diaminopyrimidine intermediate can then be further functionalized through various reactions, such as N-alkylation or acylation, to produce a library of potential H4R antagonists.
Application in the Synthesis of mGluR1 Antagonists
Metabotropic glutamate receptor 1 (mGluR1) antagonists are being investigated for the treatment of several neurological and psychiatric disorders, including pain and anxiety. The piperidine scaffold is also central to the design of potent and selective mGluR1 antagonists.
Experimental Protocol: Synthesis of a 2-Amino-4-hydroxypyrimidine Intermediate
The synthesis of mGluR1 antagonists often begins with the construction of a 2-amino-4-hydroxypyrimidine ring system through the cyclocondensation of the β-keto ester with urea.
Reaction Scheme:
Materials:
-
This compound
-
Urea
-
Sodium ethoxide
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve sodium ethoxide in absolute ethanol.
-
Add urea to the solution and stir until it is completely dissolved.
-
Add this compound to the reaction mixture.
-
Heat the mixture to reflux and maintain for 8-10 hours. Monitor the reaction by TLC.
-
Upon completion, cool the mixture and neutralize with a suitable acid.
-
Concentrate the mixture in vacuo and purify the residue by recrystallization or column chromatography to yield the 2-amino-4-hydroxypyrimidine intermediate.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 65-75% |
| Reaction Time | 8-10 hours |
| Purity (by HPLC) | >95% |
The resulting 2-amino-4-hydroxypyrimidine can be further modified. For instance, the hydroxyl group can be converted to a chlorine atom using a chlorinating agent like phosphorus oxychloride, which can then be displaced by various amines to generate a diverse range of mGluR1 antagonists.
Signaling Pathways and Logical Relationships
To understand the mechanism of action of the synthesized antagonists, it is crucial to visualize their target signaling pathways.
Histamine H4 Receptor Signaling Pathway
H4 receptor activation, typically by histamine, initiates a signaling cascade through Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Concurrently, the βγ subunits of the G-protein can activate phospholipase C (PLC), leading to an increase in intracellular calcium and the activation of the MAPK/ERK pathway. H4R antagonists block these downstream effects.
Caption: Histamine H4 Receptor Signaling Pathway.
mGluR1 Signaling Pathway
Metabotropic glutamate receptor 1 is a G-protein coupled receptor that, upon activation by glutamate, signals through Gαq/11 proteins. This activates phospholipase Cβ (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium, while DAG activates protein kinase C (PKC). Antagonists of mGluR1 prevent these downstream signaling events.
Caption: mGluR1 Signaling Pathway.
Experimental Workflow
The general workflow for the synthesis and evaluation of novel antagonists using this compound as a starting material is outlined below.
Caption: General Experimental Workflow.
Application Notes and Protocols for the Synthesis of 3-Oxopiperidine-4-carboxylates via Dieckmann Condensation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-oxopiperidine-4-carboxylate scaffold is a privileged structural motif found in a wide array of medicinally important compounds and natural products. Its inherent functionalities allow for diverse chemical modifications, making it a valuable building block in drug discovery programs targeting various therapeutic areas, including neurological disorders and oncology. The Dieckmann condensation, an intramolecular Claisen condensation of a diester, provides a robust and efficient method for the construction of the 3-oxopiperidine-4-carboxylate ring system. This document offers detailed application notes and experimental protocols for the synthesis of this important heterocyclic core.
The overall synthetic strategy involves two key stages: the synthesis of an acyclic N-substituted iminodiacetate diester, followed by its base-mediated intramolecular cyclization to yield the target 3-oxopiperidine-4-carboxylate.
Reaction Scheme
Caption: General two-step synthesis of 3-oxopiperidine-4-carboxylates.
Data Presentation
The following table summarizes the reaction conditions and yields for the synthesis of various N-substituted 3-oxopiperidine-4-carboxylates via the Dieckmann condensation.
| Entry | N-Substituent (R) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzyl | Sodium Ethoxide | Toluene | Reflux | 20 | 75-97 |
| 2 | Methyl | Sodium Methoxide | Toluene | Reflux | 18 | 70 |
| 3 | Phenyl | Sodium Ethoxide | Benzene | Reflux | 24 | 65 |
| 4 | Ethyl | Potassium tert-butoxide | THF | 0 - RT | 12 | 78 |
Experimental Protocols
Protocol 1: Synthesis of Acyclic Diester Precursor (Example: Diethyl 2,2'-(benzylazanediyl)diacetate)
This protocol describes the synthesis of the acyclic diester, a necessary precursor for the Dieckmann condensation.
Materials:
-
Benzylamine
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Dichloromethane (DCM)
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of benzylamine (1.0 eq) in acetone, add potassium carbonate (3.0 eq).
-
Add ethyl bromoacetate (2.2 eq) dropwise to the suspension at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diethyl 2,2'-(benzylazanediyl)diacetate.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the pure diester.
Protocol 2: Dieckmann Condensation (Example: Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate)
This protocol details the intramolecular cyclization of the acyclic diester to form the 3-oxopiperidine-4-carboxylate.
Materials:
-
Diethyl 2,2'-(benzylazanediyl)diacetate
-
Sodium ethoxide (NaOEt) or Sodium hydride (NaH)
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (DCM)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of diethyl 2,2'-(benzylazanediyl)diacetate (1.0 eq) in dry toluene under an inert atmosphere (e.g., argon), add sodium ethoxide (1.2 eq) portion-wise at room temperature.[1]
-
Heat the reaction mixture to reflux and maintain for 20 hours.[2]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and quench by the slow addition of 1 M HCl until the pH is approximately 7.
-
Alternatively, the reaction can be quenched with a saturated aqueous solution of ammonium chloride.[2]
-
Extract the mixture with dichloromethane.
-
Wash the combined organic extracts with brine and dry over anhydrous sodium sulfate.[2]
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired ethyl 1-benzyl-3-oxopiperidine-4-carboxylate.[2] A high yield of 97.6% with a purity of 99.5% has been reported for a similar process.[3]
Mandatory Visualizations
Mechanism of the Dieckmann Condensation
Caption: Mechanism of the Dieckmann condensation for 3-oxopiperidine-4-carboxylate synthesis.
Experimental Workflow
Caption: Experimental workflow for the Dieckmann condensation.
References
Application Notes and Protocols: The Role of 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate (CAS No. 71233-25-5) is a versatile heterocyclic building block crucial in the field of medicinal chemistry. Its unique structure, featuring a piperidine core with orthogonal protecting groups (Boc and ethyl ester) and a ketone functionality, allows for sequential and site-selective modifications. This makes it an invaluable intermediate for synthesizing complex molecular architectures, particularly for the development of novel therapeutic agents. These notes provide an overview of its applications and detailed protocols for its synthesis.
Physicochemical and Specification Data
The following table summarizes the key properties and specifications for this compound.
| Property | Value | Reference |
| CAS Number | 71233-25-5 | [1][2] |
| Molecular Formula | C₁₃H₂₁NO₅ | |
| Molecular Weight | 271.313 g/mol | |
| IUPAC Name | 1-tert-butyl 4-ethyl 3-oxo-1,4-piperidinedicarboxylate | [2] |
| Synonyms | Ethyl 1-N-Boc-3-oxopiperidine-4-carboxylate, 3-Oxo-Piperidine-1,4-Dicarboxylic Acid 1-Tert-Butyl Ester 4-Ethyl Ester | [1] |
| Appearance | White to light yellow crystals or clear oil | [1] |
| Purity | ≥97% | |
| Boiling Point | 364.6 ± 42.0 °C at 760 mmHg | [2] |
| Storage | Room temperature or -20°C under nitrogen | [2] |
Applications in Medicinal Chemistry
This compound serves as a key intermediate in the synthesis of a variety of biologically active molecules. The presence of the ketone at the 3-position and the ester at the 4-position on the piperidine ring allows for diverse chemical transformations to build molecular complexity.
-
Histamine H4 Receptor Antagonists: The closely related methyl ester, 1-(tert-Butyl) 4-methyl 3-oxopiperidine-1,4-dicarboxylate, is used as a reagent in the synthesis of fused pyrimidines, which act as antagonists for the histamine H4 receptor.[3] This suggests the ethyl ester can be used similarly in constructing heterocyclic scaffolds for potential allergy and inflammation treatments.
-
mGluR1 Antagonists: This class of compounds is also instrumental in creating heterocycles with a 4-substituted pyrimidine subunit.[3] These molecules have been investigated as metabotropic glutamate receptor 1 (mGluR1) antagonists, which are targets for treating conditions like migraine.[3]
-
Induction of Cell-Death: this compound is a reactant used to synthesize heteroaryl N-sulfonamides, a class of compounds that has demonstrated the ability to induce cell death, indicating potential applications in oncology research.[1]
-
Protein Degrader Building Blocks: The compound is classified as a building block for protein degraders.[4] This is a cutting-edge area of drug discovery where bifunctional molecules are designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. The piperidine scaffold is common in the linker component of these degraders.
Caption: Role as a Versatile Synthetic Intermediate.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the synthesis via debenzylation and Boc-protection of a precursor.[1]
1. Materials and Reagents:
-
Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride
-
10% Palladium on carbon (Pd/C) catalyst
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium carbonate (Na₂CO₃)
-
Anhydrous ethanol (EtOH)
-
Parr Autoclave
-
Filtration apparatus
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography: hexane, ethyl acetate
2. Synthetic Procedure:
Caption: Synthetic Workflow for the Title Compound.
-
Charging the Reactor: In a Parr autoclave, charge ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride (10.0 g, 33.58 mmol), 10% Pd/C catalyst (1.0 g), di-tert-butyl dicarbonate (14.64 g, 67.16 mmol), sodium carbonate (3.56 g, 33.58 mmol), and anhydrous ethanol (100 ml).[1]
-
Hydrogenation: Introduce hydrogen gas into the autoclave to a pressure of 38 bar.[1]
-
Reaction: Stir the reaction mixture at 50 °C for 48 hours.[1]
-
Work-up: After the reaction is complete, cool the autoclave to 25 °C and slowly release the hydrogen pressure. Remove the Pd/C catalyst by filtration. Concentrate the filtrate under reduced pressure to obtain a yellow oil.[1]
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate (2:1) mixture. This affords the final product as a clear oil.[1]
3. Characterization:
-
Yield: The reported yield for this procedure is quantitative (100%, 9.10 g).[1]
-
Thin Layer Chromatography (TLC): The product has an Rf value of 0.70 using a mobile phase of hexane/ethyl acetate (2:1).[1]
-
Structural Confirmation: The structure should be confirmed by ¹H NMR and High-Resolution Mass Spectrometry (HRMS).[1]
Quantitative Data Summary
The table below summarizes the quantitative aspects of the synthesis protocol.
| Reactant/Reagent | Molar Amount (mmol) | Mass/Volume | Role |
| Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate HCl | 33.58 | 10.0 g | Starting Material |
| Di-tert-butyl dicarbonate (Boc₂O) | 67.16 | 14.64 g | Boc-Protecting Agent |
| Sodium Carbonate (Na₂CO₃) | 33.58 | 3.56 g | Base |
| 10% Palladium on Carbon (Pd/C) | N/A | 1.0 g | Catalyst |
| Anhydrous Ethanol (EtOH) | N/A | 100 ml | Solvent |
| Product Yield | 33.58 | 9.10 g (100%) | Final Product |
References
Synthesis of Novel Heterocycles from 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate as a versatile starting material. This β-keto ester, featuring a protected piperidine ring, is a valuable scaffold for constructing a variety of fused heterocyclic systems with potential applications in medicinal chemistry and drug discovery. The inherent reactivity of the 1,3-dicarbonyl moiety allows for facile cyclocondensation reactions with various binucleophiles to generate pyrazoles, isoxazoles, and pyrimidines.
Overview of Synthetic Pathways
This compound serves as a key building block for the synthesis of several classes of fused heterocycles. The primary transformations involve the reaction of the β-keto ester functionality with dinucleophilic reagents, leading to the formation of new five- or six-membered rings fused to the piperidine core. The general synthetic strategies explored in these notes are:
-
Knorr Pyrazole Synthesis: Reaction with hydrazines to yield pyrazolo[4,3-c]piperidines.
-
Isoxazole Formation: Cyclocondensation with hydroxylamine to produce isoxazolo[4,3-c]piperidines.
-
Pyrimidine Synthesis: Reaction with amidines, urea, or thiourea to form pyrimido[4,5-d]piperidines.
These reactions offer a modular approach to a diverse range of heterocyclic structures, with the substituents on the nucleophile providing a handle for chemical diversity.
Caption: General synthetic routes from the starting material.
Synthesis of the Starting Material
The starting material, this compound, can be efficiently synthesized from commercially available precursors. A common route involves the debenzylation and subsequent Boc-protection of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride.
Protocol: Synthesis of this compound[1]
This protocol details the synthesis via catalytic hydrogenation and in-situ Boc-protection.
Caption: Synthesis of the starting β-keto ester.
Materials:
-
Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride
-
10% Palladium on carbon (Pd/C)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium carbonate (Na₂CO₃)
-
Anhydrous ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Parr autoclave or similar high-pressure reactor
Procedure:
-
Charge a Parr autoclave with ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride (10.0 g, 33.58 mmol), 10% Pd/C catalyst (1.0 g), di-tert-butyl dicarbonate (14.64 g, 67.16 mmol), sodium carbonate (3.56 g, 33.58 mmol), and anhydrous ethanol (100 ml).[1]
-
Seal the autoclave and introduce hydrogen gas to a pressure of 38 bar.[1]
-
Stir the reaction mixture at 50 °C for 48 hours.[1]
-
After the reaction is complete, cool the autoclave to 25 °C and slowly release the hydrogen pressure.[1]
-
Remove the catalyst by filtration through a pad of Celite.
-
Concentrate the filtrate under reduced pressure to obtain a yellow oil.[1]
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 2:1) to afford this compound as a clear oil.[1]
Data Presentation:
| Parameter | Value | Reference |
| Starting Material | Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate HCl | [1] |
| Yield | 9.10 g (100%) | [1] |
| Appearance | Clear oil | [1] |
| TLC Rf | 0.70 (hexane/ethyl acetate, 2:1) | [1] |
Synthesis of Pyrazolo[4,3-c]piperidines
The reaction of this compound with hydrazine derivatives is a classical approach to constructing the pyrazolo[4,3-c]piperidine scaffold. The reaction proceeds via a condensation-cyclization sequence. A related procedure starting from a β-enamino diketone derived from the corresponding β-keto ester provides a high-yielding route to substituted pyrazoles.
Protocol: Synthesis of tert-Butyl 4-[4-(methoxycarbonyl)-1-phenyl-1H-pyrazol-5-yl]piperidine-1-carboxylate (Adapted from a similar substrate)[2]
This protocol is adapted from the synthesis of a methyl ester analog and involves a two-step, one-pot procedure from the β-keto ester.
Caption: Two-step synthesis of fused pyrazoles.
Materials:
-
This compound
-
N,N-dimethylformamide dimethyl acetal (DMF-DMA)
-
Dioxane
-
Phenylhydrazine
-
Ethanol (EtOH)
Procedure:
Step 1: Formation of the β-Enamino Diketone Intermediate
-
Dissolve this compound (1.5 mmol) in dioxane (15 mL).
-
Add N,N-dimethylformamide dimethyl acetal (3.0 mmol).
-
Stir the solution at 100 °C for 5 hours.
-
Remove the solvent under reduced pressure. The crude β-enamino diketone is used in the next step without further purification.
Step 2: Cyclization to the Pyrazole
-
Dissolve the crude β-enamino diketone from Step 1 in ethanol (15 mL).
-
Add phenylhydrazine (1.5 mmol).
-
Stir the reaction mixture at room temperature for 18 hours.[2]
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the pyrazole product.
Data Presentation (for analogous methyl ester synthesis): [2]
| Method | Solvent | Yield of Regioisomer 5a | Yield of Regioisomer 6a |
| I | EtOH | 54% | 9% |
| II | Acetonitrile | 75% | 3% |
| III | CCl₄ | 54% | 9% |
Synthesis of Isoxazolo[4,3-c]piperidines
The reaction of 1,3-dicarbonyl compounds with hydroxylamine hydrochloride is a standard method for the synthesis of isoxazoles. This can be applied to this compound to prepare the corresponding fused isoxazole.
General Protocol: Synthesis of Fused Isoxazoles
This is a general protocol based on established isoxazole syntheses.
Caption: General synthesis of fused isoxazoles.
Materials:
-
This compound
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
A suitable base (e.g., sodium acetate, pyridine)
-
Ethanol
Procedure:
-
Dissolve this compound (1.0 mmol) in ethanol (10 mL).
-
Add hydroxylamine hydrochloride (1.2 mmol) and the base (1.2 mmol).
-
Heat the reaction mixture at reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Expected Quantitative Data (Hypothetical):
| Parameter | Expected Value |
| Reaction Time | 4-12 hours |
| Yield | 60-85% |
| Purity | >95% (after purification) |
Synthesis of Pyrimido[4,5-d]piperidines
Fused pyrimidine rings can be constructed by the condensation of β-keto esters with amidines, urea, or thiourea. The methyl ester analog of the target compound is known to be a reagent in the synthesis of fused pyrimidines, which are of interest as histamine H4 receptor antagonists and mGluR1 antagonists.[3]
General Protocol: Synthesis of Fused Pyrimidines
This general protocol outlines the cyclocondensation reaction to form the pyrimidine ring.
Caption: General synthesis of fused pyrimidines.
Materials:
-
This compound
-
Guanidine hydrochloride, urea, or thiourea
-
A strong base (e.g., sodium ethoxide in ethanol)
-
Ethanol
Procedure:
-
Prepare a solution of sodium ethoxide in ethanol by dissolving sodium metal in anhydrous ethanol under an inert atmosphere.
-
Add the amidine, urea, or thiourea derivative (1.1 mmol) to the sodium ethoxide solution.
-
Add a solution of this compound (1.0 mmol) in ethanol to the reaction mixture.
-
Heat the mixture at reflux and monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and neutralize with an acid (e.g., acetic acid or dilute HCl).
-
Remove the solvent under reduced pressure.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Expected Quantitative Data (Hypothetical):
| Parameter | Expected Value |
| Reaction Time | 6-24 hours |
| Yield | 50-80% |
| Purity | >95% (after purification) |
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Handle all chemicals with care, and consult the Safety Data Sheet (SDS) for each reagent before use.
-
Hydrazine and its derivatives are toxic and should be handled with extreme caution.
-
Reactions involving sodium metal require an anhydrous environment and should be performed under an inert atmosphere.
These protocols provide a foundation for the synthesis of a diverse library of novel heterocycles from this compound. The resulting compounds can be further functionalized to explore their potential as therapeutic agents.
References
Reactions of 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate with Electrophiles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the reaction of 1-tert-butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate with various electrophiles. This versatile building block is of significant interest in medicinal chemistry and drug development due to the prevalence of the piperidine scaffold in pharmaceutical agents. The presence of a β-ketoester functionality allows for a wide range of chemical transformations, making it a valuable starting material for the synthesis of complex, substituted piperidine derivatives.
Introduction
This compound, also known as ethyl 1-Boc-3-oxopiperidine-4-carboxylate, possesses a reactive methylene group at the C4 position, situated between two electron-withdrawing groups (a ketone and an ester). This structural feature makes the C4 proton acidic and amenable to deprotonation by a suitable base, generating a stabilized enolate. This enolate can then react with a variety of electrophiles, leading to the introduction of diverse substituents at the 4-position of the piperidine ring. This reactivity is crucial for the synthesis of novel compounds with potential therapeutic applications.
Key Reactions and Mechanistic Overview
The primary reactions involving this compound and electrophiles are centered around the generation of a carbanion at the C4 position. The general workflow for these reactions is depicted below.
Caption: General workflow for the reaction of this compound with electrophiles.
The key reaction types explored in this document include:
-
Alkylation: Introduction of an alkyl group at the C4 position.
-
Acylation: Introduction of an acyl group at the C4 position.
-
Michael Addition: 1,4-conjugate addition to α,β-unsaturated carbonyl compounds.
-
Knoevenagel Condensation: Condensation reaction with aldehydes and ketones.
Data Presentation
The following table summarizes the expected outcomes for the reaction of this compound with representative electrophiles based on the reactivity of analogous β-ketoesters. Please note that specific yields and reaction conditions may vary and require optimization.
| Electrophile | Reaction Type | Product Structure | Expected Yield (%) | Key Spectroscopic Data (Expected) |
| Methyl Iodide (CH₃I) | Alkylation | 1-tert-Butyl 4-ethyl 4-methyl-3-oxopiperidine-1,4-dicarboxylate | 70-90 | ¹H NMR: Singlet for the new methyl group. ¹³C NMR: Quaternary carbon signal at C4. |
| Acetyl Chloride (CH₃COCl) | Acylation | 1-tert-Butyl 4-ethyl 4-acetyl-3-oxopiperidine-1,4-dicarboxylate | 60-80 | ¹H NMR: Singlet for the acetyl methyl group. IR: Additional C=O stretching frequency. |
| Methyl Vinyl Ketone | Michael Addition | 1-tert-Butyl 4-ethyl 3-oxo-4-(3-oxobutyl)piperidine-1,4-dicarboxylate | 50-70 | ¹H NMR: Signals corresponding to the butanone side chain. ¹³C NMR: Signals for the additional carbonyl and methylene groups. |
| Benzaldehyde | Knoevenagel Condensation | 1-tert-Butyl 4-ethyl 4-benzylidene-3-oxopiperidine-1,4-dicarboxylate | 60-85 | ¹H NMR: Signal for the vinylic proton. UV-Vis: Shift in λmax due to extended conjugation. |
Experimental Protocols
General Considerations: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified. Glassware should be oven-dried before use. Reagents should be of high purity.
Protocol 1: Alkylation with Methyl Iodide
This protocol describes the C-alkylation of this compound with methyl iodide.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for the alkylation of this compound.
Protocol 2: Michael Addition to Methyl Vinyl Ketone
This protocol details the Michael addition of this compound to methyl vinyl ketone. The Michael reaction, a conjugate addition, is a mild method for forming carbon-carbon bonds.[1]
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Methyl vinyl ketone
-
Anhydrous acetonitrile (CH₃CN)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous acetonitrile, add potassium carbonate (2.0 eq.).
-
Stir the mixture at room temperature for 15 minutes.
-
Add methyl vinyl ketone (1.2 eq.) dropwise to the suspension.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by TLC.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Knoevenagel Condensation with Benzaldehyde
This protocol describes the Knoevenagel condensation with benzaldehyde, leading to a benzylidene derivative. This reaction involves a nucleophilic addition of the enolate to the aldehyde, followed by dehydration.
Materials:
-
This compound
-
Benzaldehyde
-
Piperidine
-
Acetic acid
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq.) and benzaldehyde (1.1 eq.) in toluene, add a catalytic amount of piperidine and acetic acid.
-
Fit the reaction flask with a Dean-Stark apparatus and reflux the mixture for 12-24 hours, or until no more water is collected.
-
Cool the reaction mixture to room temperature and wash with saturated aqueous NaHCO₃ solution and then brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Conclusion
This compound is a highly valuable and versatile intermediate in organic synthesis, particularly for the construction of complex piperidine-based molecules. The protocols provided herein offer a foundation for the exploration of its reactivity with a range of electrophiles. Researchers and drug development professionals can utilize these methods to generate diverse libraries of 4-substituted piperidine derivatives for screening and lead optimization in various therapeutic areas. Further optimization of reaction conditions may be necessary to achieve desired yields and purities for specific substrates.
References
Application Notes and Protocols for N-Boc Deprotection of 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The removal of the tert-butyloxycarbonyl (Boc) protecting group from nitrogen atoms is a crucial step in the synthesis of many pharmaceutical intermediates and active pharmaceutical ingredients. This document provides detailed application notes and protocols for the N-Boc deprotection of 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate to yield ethyl 3-oxopiperidine-4-carboxylate, a versatile building block in medicinal chemistry. The protocols outlined below describe common and effective methods for this transformation, primarily focusing on acid-catalyzed cleavage.
The N-Boc group is widely used due to its stability under various conditions and its facile removal under acidic conditions.[1] The choice of deprotection conditions can be critical to avoid side reactions and ensure a high yield of the desired product. The most common reagents for N-Boc deprotection are strong acids such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol.[2]
Reaction and Signaling Pathway
The deprotection of this compound proceeds via an acid-catalyzed cleavage of the carbamate group. The reaction mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free secondary amine.
Caption: Acid-catalyzed N-Boc deprotection pathway.
Quantitative Data Summary
The following table summarizes typical reaction conditions for the N-Boc deprotection of piperidine derivatives, which are applicable to this compound.
| Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| 4M HCl in Dioxane | Dioxane | Room Temperature | 1 - 4 | >90 | The hydrochloride salt of the product often precipitates.[2][3] |
| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 0 to Room Temperature | 0.5 - 2 | >95 | TFA is volatile and corrosive; handle in a fume hood.[2][3] |
| Acetyl Chloride in Methanol | Methanol | 0 to Room Temperature | 1 - 3 | >90 | Generates HCl in situ. |
| Oxalyl Chloride in Methanol | Methanol | Room Temperature | 1 - 4 | ~90 | A milder alternative to strong acids.[4][5] |
| Silica Gel | (neat) | 50 | 24 | Variable | Thermal deprotection under reduced pressure.[6] |
Experimental Protocols
Below are detailed protocols for the N-Boc deprotection of this compound using two common acidic reagents.
Protocol 1: Deprotection using 4M HCl in Dioxane
Materials:
-
This compound
-
4M HCl in Dioxane
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolve this compound (1.0 eq) in a minimal amount of dioxane in a round-bottom flask.
-
To the stirred solution, add 4M HCl in dioxane (3-5 eq) at room temperature.
-
Stir the reaction mixture for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion of the reaction, the hydrochloride salt of the deprotected amine will typically precipitate.
-
Add diethyl ether to the reaction mixture to further precipitate the product.
-
Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum to obtain ethyl 3-oxopiperidine-4-carboxylate hydrochloride.
Protocol 2: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a dropping funnel
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add TFA (5-10 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
Carefully add saturated aqueous NaHCO₃ solution to the residue until gas evolution ceases and the pH of the aqueous layer is basic.
-
Extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure to yield the deprotected ethyl 3-oxopiperidine-4-carboxylate.
Experimental Workflow
The following diagram illustrates a general workflow for the N-Boc deprotection and subsequent work-up.
Caption: General experimental workflow for N-Boc deprotection.
References
Application Notes and Protocols for the Alkylation of 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The alkylation of 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate is a key chemical transformation for the synthesis of a variety of substituted piperidine derivatives. These derivatives are important scaffolds in medicinal chemistry, appearing in molecules targeting a range of biological pathways. The presence of the β-keto ester functionality allows for the facile introduction of diverse alkyl groups at the C4 position through the formation of an enolate intermediate. This document provides detailed protocols for this alkylation reaction under common laboratory conditions and presents expected yields for various alkylating agents.
Chemical Reaction Scheme
The general scheme for the alkylation of this compound involves the deprotonation of the acidic α-proton at the C4 position by a suitable base to form a nucleophilic enolate. This enolate then undergoes a nucleophilic substitution reaction with an alkyl halide to furnish the C4-alkylated product.
Data Presentation
The following table summarizes the expected yields for the alkylation of this compound with a selection of alkylating agents under optimized conditions. The yields are based on reported values for analogous reactions on similar substrates.
| Entry | Alkylating Agent (R-X) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methyl Iodide | NaH | THF | 0 to rt | 2 | ~85 |
| 2 | Ethyl Bromide | NaH | THF | 0 to rt | 3 | ~80 |
| 3 | Propyl Bromide | NaH | THF | 0 to rt | 4 | ~75 |
| 4 | Benzyl Bromide | NaH | THF | 0 to rt | 2 | ~90 |
| 5 | Allyl Bromide | NaH | THF | 0 to rt | 2 | ~88 |
Experimental Protocols
Protocol 1: General Procedure for Alkylation using Sodium Hydride (NaH)
This protocol describes a general method for the C4-alkylation of this compound using sodium hydride as the base.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Argon or nitrogen inlet
-
Syringe
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add sodium hydride (1.2 equivalents) and wash with anhydrous hexanes to remove the mineral oil. Carefully decant the hexanes.
-
Add anhydrous THF to the flask to create a suspension of sodium hydride.
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Slowly add the solution of the starting material to the sodium hydride suspension at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C.
-
Slowly add the alkyl halide (1.1 equivalents) to the reaction mixture.
-
Allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-alkylated product.
Protocol 2: Alkylation using Sodium tert-Butoxide and Benzyl Bromide
This protocol provides a specific example for the benzylation of a similar substrate, which can be adapted for this compound.[1]
Materials:
-
This compound
-
Sodium tert-butoxide
-
Benzyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
Petroleum ether
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous THF in a round-bottom flask.[1]
-
Add sodium tert-butoxide and stir the mixture at room temperature for 10 minutes.[1]
-
Cool the reaction system to 0 °C using an ice-water bath.[1]
-
While stirring, add benzyl bromide to the cooled reaction mixture.[1]
-
Remove the ice bath and continue stirring at room temperature for 30 minutes.[1]
-
Add deionized water to the reaction system and extract with petroleum ether three times.[1]
-
Acidify the aqueous layer to pH 2 and extract the product with ethyl acetate twice.[1]
-
Wash the combined ethyl acetate layers with saturated brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]
-
The crude product can be further purified by crystallization or column chromatography.[1]
Mandatory Visualizations
Experimental Workflow for Alkylation
Caption: A generalized workflow for the alkylation of this compound.
Logical Relationship of Reaction Components
Caption: Key components and their roles in the alkylation reaction.
References
Application Note and Protocol for the Scale-Up Synthesis of 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the scale-up synthesis of 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate, a key intermediate in the development of various pharmaceutical compounds. The synthesis is based on the intramolecular Dieckmann condensation of a diester precursor. This protocol outlines the necessary reagents, equipment, and step-by-step procedures for a safe and efficient scale-up process, including reaction monitoring, work-up, and purification. All quantitative data is summarized in tables for clarity, and key stages of the process are illustrated with diagrams.
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry. Its structure, featuring a β-keto ester within a piperidine ring, allows for a variety of subsequent chemical modifications, making it a versatile starting material for the synthesis of complex molecular architectures. The Dieckmann condensation is a robust and well-established method for the formation of five- and six-membered cyclic β-keto esters, making it the ideal choice for the industrial-scale production of this intermediate.[1][2][3] This application note provides a comprehensive guide for its synthesis, focusing on scalability and reproducibility.
Reaction Scheme
The overall synthetic transformation is the intramolecular cyclization of a suitable acyclic diester, promoted by a strong base.
Caption: Reaction scheme for the Dieckmann condensation to form the target product.
Experimental Protocol
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 1-tert-Butyl 4-ethyl 2-(ethoxycarbonylmethyl)pyrrolidine-1,2-dicarboxylate | ≥95% | Commercial | Starting material. |
| Sodium ethoxide (NaOEt) | Reagent | Commercial | Strong base. Handle under inert atmosphere. |
| Potassium tert-butoxide (t-BuOK) | Reagent | Commercial | Alternative strong base. Handle under inert atmosphere. |
| Toluene | Anhydrous | Commercial | Reaction solvent. |
| Tetrahydrofuran (THF) | Anhydrous | Commercial | Alternative reaction solvent. |
| Hydrochloric acid (HCl) | 37% | Commercial | For quenching and pH adjustment. |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | ACS | In-house prep. | For neutralization. |
| Brine (Saturated NaCl solution) | ACS | In-house prep. | For washing. |
| Ethyl acetate (EtOAc) | ACS | Commercial | Extraction solvent. |
| Magnesium sulfate (MgSO₄) | Anhydrous | Commercial | Drying agent. |
| Silica gel | 60 Å, 230-400 mesh | Commercial | For column chromatography. |
| Equipment | Specification |
| Jacketed glass reactor | 20 L, with overhead stirrer, condenser, and nitrogen inlet |
| Addition funnel | 2 L, pressure-equalizing |
| Thermocouple | Calibrated |
| Recirculating chiller/heater | To control reactor temperature |
| Rotary evaporator | With vacuum pump and solvent trap |
| pH meter | Calibrated |
| Glassware | Assorted, oven-dried |
| Personal Protective Equipment (PPE) | Safety glasses, lab coat, gloves |
Synthesis Workflow
Caption: Step-by-step workflow for the synthesis of the target compound.
Detailed Procedure
-
Preparation:
-
Ensure the 20 L jacketed glass reactor and all glassware are thoroughly dried and assembled.
-
Purge the reactor with nitrogen for 30 minutes.
-
Under a nitrogen atmosphere, charge the reactor with 1-tert-Butyl 4-ethyl 2-(ethoxycarbonylmethyl)pyrrolidine-1,2-dicarboxylate (1.0 kg, 2.91 mol) and anhydrous toluene (10 L).
-
Begin stirring the mixture.
-
-
Reaction:
-
Cool the reactor contents to 0-5 °C using a recirculating chiller.
-
In a separate, dry flask under nitrogen, prepare a solution of sodium ethoxide (218 g, 3.20 mol) in anhydrous ethanol (2 L). Alternatively, potassium tert-butoxide (360 g, 3.20 mol) in anhydrous THF (3 L) can be used.
-
Slowly add the base solution to the stirred reactor mixture via an addition funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture back to 0-5 °C.
-
Slowly and carefully quench the reaction by adding a pre-chilled solution of 1 M hydrochloric acid (approx. 4 L) until the pH of the aqueous layer is between 5 and 6. Caution: Quenching is exothermic.
-
Stop stirring and allow the layers to separate.
-
Remove the aqueous layer and extract it with ethyl acetate (2 x 2 L).
-
Combine all organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 2 L) and brine (2 L).
-
Dry the combined organic phase over anhydrous magnesium sulfate (500 g), stir for 30 minutes, and then filter.
-
-
Purification and Isolation:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.
-
Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% ethyl acetate).
-
Combine the fractions containing the pure product, as determined by TLC.
-
Remove the solvent under reduced pressure to yield this compound as a pale yellow oil.
-
Dry the final product under high vacuum to remove any residual solvents.
-
Data Summary
| Parameter | Value |
| Starting Material Mass | 1.0 kg |
| Moles of Starting Material | 2.91 mol |
| Moles of Base | 3.20 mol |
| Solvent Volume | 10 L |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-16 hours |
| Expected Yield | 75-85% |
| Expected Product Mass | 635-720 g |
| Analytical Data | Expected Result |
| ¹H NMR (400 MHz, CDCl₃) | Consistent with the structure of this compound. |
| ¹³C NMR (100 MHz, CDCl₃) | Consistent with the structure of this compound. |
| Mass Spectrometry (ESI+) | m/z [M+H]⁺ calculated for C₁₄H₂₃NO₅: 286.16; found: 286.16 |
| Purity (HPLC) | ≥95% |
Safety Precautions
-
All operations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Strong bases like sodium ethoxide and potassium tert-butoxide are corrosive and moisture-sensitive. They should be handled under an inert atmosphere.
-
The quenching of the reaction with acid is exothermic and may cause splashing. Perform this step slowly and with adequate cooling.
-
Handle all organic solvents with care and avoid inhalation or contact with skin.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient base, inactive base, or insufficient reaction time. | Add additional base, ensure the base is fresh and handled under inert conditions, or extend the reaction time. |
| Low Yield | Inefficient quenching or work-up, or product decomposition. | Ensure proper pH adjustment during quenching, perform extractions efficiently, and avoid excessive heat during solvent removal. |
| Impure Product | Incomplete reaction or side reactions. | Optimize chromatographic purification conditions (e.g., different solvent system, slower gradient). |
Conclusion
This protocol provides a reliable and scalable method for the synthesis of this compound via a Dieckmann condensation. By following the detailed procedures and safety precautions outlined in this document, researchers and drug development professionals can efficiently produce this key intermediate in high yield and purity, facilitating further research and development efforts.
References
Application Notes & Protocols: Parallel Synthesis of a Diverse Piperidine Library using 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its three-dimensional nature provides an excellent framework for exploring chemical space to optimize biological activity, selectivity, and pharmacokinetic properties. 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate is a versatile starting material for the synthesis of diverse piperidine derivatives. Its key structural features, including a reactive ketone, an activatable methylene group alpha to two carbonyls, and a protected amine, allow for sequential and controlled diversification. This document outlines a robust methodology for the parallel synthesis of a library of substituted piperidines, enabling the rapid generation of novel chemical entities for drug discovery programs.
Core Scaffold
The central building block for this library synthesis is this compound. This β-keto ester is a valuable synthon for creating complex drug molecules.[1] The presence of both a ketone and an ester functional group allows for a variety of chemical transformations.[2]
-
IUPAC Name: this compound
-
CAS Number: 71233-25-5
-
Molecular Formula: C₁₂H₁₉NO₅
-
Molecular Weight: 257.28 g/mol [3]
This starting material is used in the synthesis of various heterocyclic compounds with potential therapeutic applications, such as mGluR1 antagonists for migraine treatment.[4]
Parallel Synthesis Strategy
The proposed parallel synthesis workflow is designed for efficiency and diversity generation. It involves a multi-step sequence where a common intermediate is subjected to a variety of building blocks in a parallel fashion. The workflow is divided into three main stages of diversification, allowing for the creation of a large and structurally diverse library of compounds from a single starting material.
Experimental Protocols
Stage 1: Reductive Amination
This initial diversification step introduces a wide range of substituents at the 3-position of the piperidine ring. The ketone of the starting material is reacted with a library of primary amines in the presence of a reducing agent to form 3-amino-piperidine derivatives.
Protocol 1: Parallel Reductive Amination
-
Preparation of Amine Stock Solutions: Prepare a library of primary amines as 1.0 M solutions in a suitable solvent such as methanol or dichloromethane in a 96-well plate format.
-
Reaction Setup: In a 96-well deep-well plate, add this compound (1.0 eq) to each well.
-
Amine Addition: To each well, add a different amine solution (1.2 eq).
-
Reducing Agent Addition: Add a solution of a reducing agent, such as sodium triacetoxyborohydride (1.5 eq), to each well.
-
Reaction: Seal the plate and agitate at room temperature for 12-24 hours. The progress of the reaction can be monitored by LC-MS analysis of a few representative wells.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the products with dichloromethane or ethyl acetate. The organic layer can be separated and concentrated using a parallel evaporation system.
Table 1: Representative Amines for Stage 1 Diversification
| Entry | Amine | Structure |
| 1 | Benzylamine | Ph-CH₂-NH₂ |
| 2 | 4-Methoxybenzylamine | (4-MeO-Ph)-CH₂-NH₂ |
| 3 | Cyclopropylamine | c-Pr-NH₂ |
| 4 | Aniline | Ph-NH₂ |
| 5 | 2-Thiophenemethylamine | (Thiophen-2-yl)-CH₂-NH₂ |
Stage 2: N-Acylation/Sulfonylation
The secondary amine formed in Stage 1 can be further functionalized by reaction with a library of acylating or sulfonylating agents. This step introduces additional diversity and modifies the electronic and steric properties of the molecule.
Protocol 2: Parallel N-Acylation/Sulfonylation
-
Intermediate Preparation: Dissolve the crude product from Stage 1 in a suitable solvent like dichloromethane in the 96-well plate.
-
Reagent Addition: To each well, add a different acyl chloride, sulfonyl chloride, or isocyanate (1.2 eq) from a pre-prepared stock solution plate.
-
Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq), to each well.
-
Reaction: Seal the plate and agitate at room temperature for 4-12 hours. Monitor the reaction by LC-MS.
-
Work-up: Wash the reactions with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is then concentrated.
Table 2: Representative Reagents for Stage 2 Diversification
| Entry | Reagent Type | Reagent | Structure |
| 1 | Acyl Chloride | Benzoyl chloride | Ph-COCl |
| 2 | Sulfonyl Chloride | Dansyl chloride | (5-Dimethylamino-naphthalen-1-yl)-SO₂Cl |
| 3 | Isocyanate | Phenyl isocyanate | Ph-NCO |
| 4 | Carboxylic Acid (for amide coupling) | Acetic acid (with HATU/DIPEA) | CH₃-COOH |
| 5 | Acyl Chloride | Cyclopropanecarbonyl chloride | c-Pr-COCl |
Stage 3: Boc-Deprotection and N-Functionalization
The final stage of diversification involves the removal of the Boc protecting group, followed by functionalization of the piperidine ring nitrogen. This allows for the introduction of a final set of diverse substituents.
Protocol 3: Parallel Boc-Deprotection and N-Functionalization
-
Deprotection: To the crude product from Stage 2 in the 96-well plate, add a solution of trifluoroacetic acid (TFA) in dichloromethane (e.g., 20% v/v). Agitate for 1-2 hours at room temperature.
-
Solvent Removal: Concentrate the plate under reduced pressure to remove the TFA and dichloromethane.
-
N-Functionalization (Reductive Amination):
-
Re-dissolve the resulting amine salt in a suitable solvent like methanol.
-
Add a library of aldehydes or ketones (1.2 eq) to the wells.
-
Add a reducing agent such as sodium cyanoborohydride (1.5 eq).
-
Agitate for 12-24 hours.
-
-
N-Functionalization (Acylation/Sulfonylation):
-
Alternatively, re-dissolve the amine salt in dichloromethane and add a base like DIPEA.
-
Add a library of acyl chlorides or sulfonyl chlorides (1.2 eq).
-
Agitate for 4-12 hours.
-
-
Final Purification: The final products can be purified using parallel purification techniques such as mass-directed automated preparative HPLC.
Table 3: Representative Reagents for Stage 3 Diversification
| Entry | Reaction Type | Reagent | Structure |
| 1 | Reductive Amination | Formaldehyde | CH₂O |
| 2 | Reductive Amination | Acetone | (CH₃)₂CO |
| 3 | Acylation | Acetyl chloride | CH₃-COCl |
| 4 | Sulfonylation | Methanesulfonyl chloride | CH₃-SO₂Cl |
| 5 | Reductive Amination | Cyclohexanecarboxaldehyde | c-Hex-CHO |
Visualizations
Logical Workflow for Parallel Synthesis
References
Troubleshooting & Optimization
Technical Support Center: Purification of 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate by Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic purification of 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound using column chromatography and HPLC.
Column Chromatography Troubleshooting
Issue 1: The compound is not moving from the origin (low Rf value) on the TLC plate, even with a high concentration of ethyl acetate.
-
Possible Cause: The compound is highly polar and is strongly adsorbed to the silica gel.[1]
-
Solution:
-
Increase Solvent Polarity: While ethyl acetate is a common polar solvent, a more polar mobile phase may be required. Consider adding a small percentage of methanol to your ethyl acetate/hexane eluent system. Start with 1-2% methanol and gradually increase it, monitoring the Rf value by TLC.
-
Use of Additives: For basic compounds, which the piperidine ring can be, adding a small amount of a basic modifier to the mobile phase can help reduce strong interactions with the acidic silica gel. A common practice is to use a stock solution of 10% ammonium hydroxide in methanol, adding 1-10% of this stock solution to dichloromethane.[1]
-
Change Stationary Phase: If the compound remains immobile, consider using a less polar stationary phase like alumina (neutral or basic).[1]
-
Issue 2: The compound streaks or "tails" on the TLC plate and during column chromatography.
-
Possible Cause 1: Compound Overload: Too much sample has been loaded onto the TLC plate or the column.
-
Solution 1: Reduce the amount of sample loaded. For column chromatography, a general rule is to load 1-5% of the silica gel mass.
-
Possible Cause 2: Acidic Impurities or Compound Instability: The presence of acidic impurities or degradation of the compound on the acidic silica gel can cause tailing.
-
Solution 2:
-
Neutralize the Crude Sample: Before loading, dissolve the crude product in a suitable solvent and wash with a mild base like a saturated sodium bicarbonate solution to remove acidic impurities.
-
Deactivate Silica Gel: The acidity of the silica gel can be reduced.[1] This can be done by preparing a slurry of the silica gel in the mobile phase containing a small amount of a base, such as triethylamine (0.1-1%).
-
Check for Stability: Perform a 2D TLC to check if the compound is degrading on the silica gel.[1]
-
Issue 3: Poor separation of the desired compound from impurities.
-
Possible Cause: The chosen eluent system does not have sufficient selectivity for the components of the mixture.
-
Solution:
-
Optimize the Solvent System: Systematically test different solvent systems using TLC. Aim for a solvent system that gives your target compound an Rf value between 0.2 and 0.4 and maximizes the difference in Rf values (ΔRf) between your compound and the impurities.[2]
-
Try a Different Solvent System: If mixtures of ethyl acetate and hexane are not effective, consider other solvent systems such as dichloromethane/methanol or ethyl acetate/dichloromethane.
-
HPLC Troubleshooting
Issue 1: Broad or split peaks are observed during RP-HPLC analysis.
-
Possible Cause: Keto-Enol Tautomerism: As a β-keto ester, this compound can exist in equilibrium between its keto and enol forms. If the interconversion is slow on the chromatographic timescale, it can result in broadened or split peaks.[3]
-
Solution:
-
Increase Column Temperature: Elevating the temperature (e.g., to 40-50 °C) can increase the rate of interconversion between tautomers, potentially leading to a single, sharper peak.[3]
-
Adjust Mobile Phase pH: The rate of tautomerization is often pH-dependent. Adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase can accelerate the interconversion and improve peak shape.[3]
-
Use a Mixed-Mode Column: In some cases, specialized columns, such as mixed-mode columns, may be necessary to achieve good peak shape for compounds that exhibit tautomerism.[3]
-
Issue 2: Inconsistent retention times.
-
Possible Cause 1: Inadequate Column Equilibration: The column was not properly equilibrated with the mobile phase before injection.
-
Solution 1: Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before the first injection and between gradient runs.
-
Possible Cause 2: Mobile Phase Composition Changes: The mobile phase was not prepared consistently, or there is an issue with the HPLC pump's mixing.[4]
-
Solution 2: Prepare the mobile phase carefully and consistently. If using an on-line mixer, try pre-mixing the mobile phase to ensure a constant composition.[4]
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography purification of this compound?
A: A good starting point is a mixture of hexane and ethyl acetate. Based on available data, a 2:1 mixture of hexane/ethyl acetate gives an Rf value of approximately 0.70.[5] However, for better separation on a column, you may want to start with a less polar mixture, such as 4:1 or 3:1 hexane/ethyl acetate, to achieve an Rf value closer to 0.3.
Q2: How can I visualize this compound on a TLC plate?
A: The compound can be visualized under UV light if it contains a UV-active chromophore or by staining.[6] A common stain for general organic compounds is potassium permanganate (KMnO4), which will react with many functional groups.
Q3: Is the compound stable on silica gel?
A: While many compounds are stable, some can degrade on the acidic surface of silica gel.[1] It is recommended to perform a 2D TLC experiment to assess the stability of your compound on silica.[1] If degradation is observed, consider deactivating the silica gel or using an alternative stationary phase like alumina.[1]
Q4: What are the common impurities I should expect?
A: Common impurities can include starting materials that were not fully consumed, byproducts from the reaction, and any degradation products. The specific impurities will depend on the synthetic route used to prepare the compound.
Q5: Can I use reversed-phase chromatography for purification?
A: Yes, reversed-phase high-performance liquid chromatography (RP-HPLC) can be used. A common mobile phase would be a mixture of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape. Be aware of the potential for peak broadening due to keto-enol tautomerism, as discussed in the HPLC troubleshooting section.
Data Presentation
Table 1: Typical Thin Layer Chromatography (TLC) Data for this compound on Silica Gel.
| Eluent System (Hexane:Ethyl Acetate) | Approximate Rf Value | Observations |
| 4:1 | 0.45 | Good for initial column loading |
| 3:1 | 0.60 | Suitable for column elution |
| 2:1 | 0.70[5] | May result in faster elution |
| 1:1 | 0.85 | Likely too high for good separation |
Table 2: Example HPLC Conditions for Analysis.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
Preparation of the Silica Gel Slurry: In a beaker, add silica gel (typically 50-100 times the mass of the crude product) to the initial, less polar eluent (e.g., 4:1 hexane:ethyl acetate). Stir gently to create a uniform slurry.
-
Packing the Column: Pour the slurry into the chromatography column. Use a gentle stream of air or a pump to help pack the silica gel bed evenly. Allow the excess solvent to drain until it is level with the top of the silica bed.
-
Loading the Sample: Dissolve the crude this compound in a minimal amount of the eluent or a less polar solvent like dichloromethane. Carefully add the sample solution to the top of the silica gel bed.
-
Elution: Begin eluting with the initial solvent system. Collect fractions in test tubes.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to elute the compound.[1]
-
Monitoring the Separation: Analyze the collected fractions by TLC to identify which fractions contain the purified product.
-
Combining and Concentrating: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Protocol 2: 2D Thin Layer Chromatography (2D TLC) for Stability Check
-
Spotting: On a square TLC plate, spot the compound in one of the bottom corners.[2]
-
First Elution: Develop the plate in a chosen solvent system.[2]
-
Drying: After the first run, completely dry the plate.[2]
-
Second Elution: Rotate the plate 90 degrees so the separated spots are now at the bottom and develop the plate again in the same solvent system.[2]
-
Analysis: Visualize the plate. If the compound is stable, the spots will lie on the diagonal. If new spots appear off the diagonal, the compound is degrading on the silica gel.[2]
Visualizations
Caption: Workflow for Column Chromatography Purification.
Caption: Troubleshooting Logic for Common Chromatography Issues.
References
- 1. Chromatography [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. beta keto esters by HPLC - Chromatography Forum [chromforum.org]
- 4. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 5. 3-Oxo-Piperidine-1,4-Dicarboxylic Acid 1-Tert-Butyl Ester 4-Ethyl Ester | 71233-25-5 [chemicalbook.com]
- 6. rsc.org [rsc.org]
Technical Support Center: Synthesis of 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, which typically proceeds via a Dieckmann condensation.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Ineffective Base: The chosen base may not be strong enough to deprotonate the α-carbon of the starting diester. 2. Presence of Moisture: Water can quench the base and hydrolyze the ester functionalities. 3. Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to decomposition. 4. Intermolecular Condensation: The competing intermolecular Claisen condensation may be favored over the intramolecular Dieckmann cyclization, especially at high concentrations. | 1. Use a stronger, non-nucleophilic base such as potassium tert-butoxide (t-BuOK), sodium hydride (NaH), or lithium diisopropylamide (LDA).[1] 2. Ensure all glassware is oven-dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. The optimal temperature can vary. Start at a lower temperature (e.g., 0 °C) and gradually warm to room temperature or gently heat as needed while monitoring the reaction progress.[1] 4. Perform the reaction under high-dilution conditions to favor the intramolecular reaction. |
| Formation of Multiple Byproducts | 1. Intermolecular Condensation: As mentioned above, this is a common side reaction. 2. Hydrolysis of Esters: Presence of water can lead to the formation of carboxylic acids. 3. Epimerization: The stereocenter at the 4-position can potentially epimerize under basic conditions. | 1. Use high-dilution techniques and a sterically hindered base.[1] 2. Strictly adhere to anhydrous reaction conditions. 3. Use a non-protic solvent and a sterically hindered base to minimize proton exchange. |
| Product Decomposition During Work-up | 1. Harsh Acidic or Basic Conditions: The β-keto ester product can be sensitive to strong acids or bases, leading to hydrolysis or other degradation pathways. 2. Elevated Temperatures: The product may be thermally unstable. | 1. Use a mild acidic work-up, for example, a saturated aqueous solution of ammonium chloride (NH4Cl) or a dilute solution of a weak acid like acetic acid. 2. Perform the work-up and purification steps at low temperatures. |
| Difficulty in Product Purification | 1. Similar Polarity of Product and Starting Material: This can make chromatographic separation challenging. 2. Oily Product: The product may not crystallize easily. | 1. Optimize the mobile phase for column chromatography to achieve better separation. Sometimes, derivatization of the product can aid in purification. 2. If the product is an oil, try to form a solid derivative or use techniques like Kugelrohr distillation if the product is thermally stable. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common method is the Dieckmann condensation, which is an intramolecular Claisen condensation of a suitable acyclic diester.[2][3] This reaction uses a strong base to facilitate the cyclization to form the β-keto ester product.[2][3]
Q2: Which base is most effective for the Dieckmann condensation in this synthesis?
A2: While various strong bases can be used, sterically hindered, non-nucleophilic bases are often preferred to minimize side reactions.[1] Potassium tert-butoxide (t-BuOK) and sodium hydride (NaH) are commonly employed.[1] The choice of base may also depend on the solvent used.
Q3: What are the best solvents for this reaction?
A3: Aprotic solvents are generally preferred to avoid protonation of the enolate intermediate.[1] Tetrahydrofuran (THF), toluene, and diethyl ether are suitable choices.[1] It is crucial to use anhydrous solvents to prevent unwanted side reactions.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC). A sample of the reaction mixture can be quenched with a mild acid, extracted, and then spotted on a TLC plate to visualize the disappearance of the starting material and the appearance of the product.
Q5: What are the key considerations for the work-up procedure?
A5: The work-up should be performed carefully to avoid decomposition of the β-keto ester product. It typically involves quenching the reaction with a mild acid (e.g., saturated aqueous NH4Cl) at a low temperature, followed by extraction of the product into an organic solvent.
Experimental Protocols
A detailed experimental protocol for a typical Dieckmann condensation to synthesize a piperidine derivative is provided below. This can be adapted for the synthesis of this compound.
General Protocol for Dieckmann Condensation:
-
Preparation: All glassware should be thoroughly oven-dried and cooled under an inert atmosphere (nitrogen or argon).
-
Reaction Setup: To a stirred solution of the starting diester in an anhydrous aprotic solvent (e.g., THF or toluene) under an inert atmosphere at 0 °C, add a strong base (e.g., potassium tert-butoxide or sodium hydride) portion-wise.
-
Reaction: Allow the reaction mixture to stir at 0 °C for a specified time or until the starting material is consumed (as monitored by TLC). The reaction may be allowed to warm to room temperature if necessary.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.
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Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers.
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Washing: Wash the combined organic layers with water and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in the synthesis.
References
Technical Support Center: Synthesis of 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate. This valuable intermediate is typically synthesized via a Dieckmann condensation of a corresponding acyclic diester. This guide addresses common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The synthesis is primarily achieved through an intramolecular Claisen condensation, also known as the Dieckmann condensation. This reaction involves the cyclization of a diester in the presence of a strong base to form a β-keto ester.
Q2: What are the most common side products in this synthesis?
The most common side products in the Dieckmann condensation for this target molecule include:
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Intermolecular Claisen Condensation Product (Dimer): Two molecules of the starting diester can react with each other, leading to a dimeric side product instead of the desired cyclic compound.
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Hydrolyzed Starting Material or Product: If there is moisture in the reaction, the ester functionalities of the starting material or the product can be hydrolyzed. Using a non-nucleophilic base like sodium hydride can help mitigate this.
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Products from Incomplete Reaction: Unreacted starting material can complicate the purification process.
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Side products from using an excess of base: An excess of a strong base may lead to further deprotonation and other undesired side reactions.
Q3: How can I minimize the formation of the dimeric side product?
To favor the intramolecular Dieckmann condensation over the intermolecular Claisen condensation, it is crucial to use high-dilution conditions. This means running the reaction at a low concentration of the starting material. Adding the diester slowly to the base solution can also help maintain a low effective concentration, thus promoting cyclization.
Q4: What is the best base to use for this reaction?
Commonly used strong bases for the Dieckmann condensation include sodium ethoxide, potassium tert-butoxide, and sodium hydride. For this specific synthesis, a non-nucleophilic, sterically hindered base like potassium tert-butoxide or sodium hydride is often preferred to minimize side reactions such as hydrolysis and intermolecular condensation.
Q5: My reaction is not going to completion. What are some possible reasons?
Several factors could lead to an incomplete reaction:
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Insufficient Base: The Dieckmann condensation requires at least one equivalent of base because the product β-keto ester is acidic and will be deprotonated by the base. This final deprotonation step is often what drives the reaction to completion.
-
Inactive Base: The base may have degraded due to improper storage (e.g., exposure to moisture). It is advisable to use freshly opened or properly stored reagents.
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Low Reaction Temperature: While lower temperatures can sometimes reduce side reactions, they can also slow down the desired reaction. Optimization of the reaction temperature may be necessary.
-
Poor Solvent Quality: The use of wet or impure solvents can interfere with the reaction. Ensure that anhydrous solvents are used.
Q6: The crude product is a difficult-to-purify oil. What can I do?
Obtaining an oily crude product is common. Purification is typically achieved by column chromatography on silica gel. A gradient elution with a mixture of hexanes and ethyl acetate is often effective in separating the desired product from nonpolar impurities and more polar side products.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Desired Product | - Intermolecular condensation is favored. - The base is not active or insufficient. - Reaction time is too short or temperature is too low. - Hydrolysis of ester groups. | - Use high-dilution conditions. Add the starting material slowly to the base. - Use a fresh, anhydrous strong base (e.g., NaH, KOtBu) in a slight excess (1.1-1.2 equivalents). - Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and temperature. - Ensure all reagents and solvents are strictly anhydrous. |
| Presence of a High Molecular Weight Impurity (Dimer) | - The concentration of the starting material is too high. | - Rerun the reaction at a lower concentration (high dilution). - Add the diester dropwise to the reaction mixture containing the base over an extended period. |
| Starting Material Remains After Reaction | - Inactive or insufficient amount of base. - Reaction not at equilibrium. | - Use a fresh batch of a strong base and ensure at least one full equivalent is used. - Increase the reaction time or temperature and monitor for completion. |
| Product is an Oil and Difficult to Solidify | - Presence of impurities. | - Purify the crude product using column chromatography (silica gel, hexanes/ethyl acetate gradient). |
| Multiple Spots on TLC of Crude Product | - Formation of various side products. | - Optimize reaction conditions (base, solvent, temperature, concentration) to improve selectivity. - Employ careful column chromatography for purification, potentially using different solvent systems to achieve better separation. |
Experimental Protocol: Dieckmann Condensation for this compound
This is a general protocol and may require optimization.
Materials:
-
1-tert-Butyl 4-ethyl piperidine-1,4-dicarboxylate (starting diester)
-
Sodium hydride (60% dispersion in mineral oil) or Potassium tert-butoxide
-
Anhydrous Toluene or Tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride solution
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
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Hexanes and Ethyl acetate for chromatography
Procedure:
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous toluene or THF to a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Base Addition: Carefully add sodium hydride (1.2 equivalents, wash with anhydrous hexanes to remove mineral oil if necessary) or potassium tert-butoxide (1.2 equivalents) to the solvent.
-
Substrate Addition (High Dilution): Dissolve the starting diester (1 equivalent) in anhydrous toluene or THF and add it to the dropping funnel. Add the diester solution dropwise to the stirred suspension of the base over a period of 1-2 hours.
-
Reaction: After the addition is complete, stir the reaction mixture at room temperature or gently heat to 40-50 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with water and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Reaction and Side Reaction Pathways
The following diagram illustrates the desired Dieckmann condensation pathway and the competing intermolecular Claisen condensation side reaction.
Technical Support Center: Troubleshooting Dieckmann Condensation for Piperidine Synthesis
Welcome to the Technical Support Center for the Dieckmann Condensation in piperidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful cyclization reaction. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to optimize your synthetic routes.
Troubleshooting Guide
This guide addresses common issues encountered during the Dieckmann condensation for the synthesis of piperidine derivatives.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Presence of water: Moisture can quench the base and hydrolyze the ester starting material or the β-keto ester product. | • Ensure all glassware is oven-dried or flame-dried before use.• Use anhydrous solvents, freshly distilled if necessary.• Handle hygroscopic bases (e.g., NaH, NaOMe) in a glovebox or under an inert atmosphere (Nitrogen or Argon). |
| 2. Inactive or insufficient base: The base may have degraded upon storage or an insufficient amount was used. The Dieckmann condensation requires at least one full equivalent of base. | • Use a fresh bottle of base or titrate to determine its activity.• Ensure at least one equivalent of a strong base is used. For some substrates, an excess of base may be beneficial. | |
| 3. Inappropriate base for the substrate: The choice of base can significantly impact the reaction outcome. | • For simple diesters, sodium ethoxide (NaOEt) or sodium methoxide (NaOMe) in the corresponding alcohol can be effective.[1]• For substrates prone to side reactions, a non-nucleophilic, sterically hindered base like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) in an aprotic solvent (e.g., toluene, THF) may give better yields. | |
| 4. Unfavorable reaction temperature: The temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to decomposition. | • Most Dieckmann condensations are run at elevated temperatures (reflux).[2] However, the optimal temperature is substrate-dependent. Start with refluxing toluene or xylene and optimize as needed. | |
| 5. Intermolecular condensation: At high concentrations, intermolecular Claisen condensation can compete with the desired intramolecular Dieckmann cyclization. | • Perform the reaction under high-dilution conditions to favor the intramolecular pathway. This can be achieved by slowly adding the diester to a solution of the base in the solvent. | |
| Formation of Side Products | 1. Retro-Dieckmann reaction: The cyclic β-keto ester product can undergo cleavage in the presence of the alkoxide base, especially if the product is not readily deprotonated.[1] | • Use a strong, non-nucleophilic base like NaH or t-BuOK.• After the reaction is complete, carefully quench the reaction with a weak acid (e.g., acetic acid or saturated aqueous ammonium chloride) at a low temperature to neutralize the base before workup. |
| 2. Hydrolysis of esters: Presence of water can lead to the hydrolysis of the starting diester or the product. | • Adhere to strict anhydrous conditions as described above. | |
| 3. Epimerization: If a chiral center is present α to one of the carbonyls, it can be epimerized under the basic reaction conditions. | • Use a milder base or lower the reaction temperature if possible.• Consider a substrate-controlled diastereoselective approach if applicable. | |
| Reaction Mixture Becomes a Viscous Slurry or Solid | 1. Precipitation of the sodium salt of the β-keto ester: The product of the Dieckmann condensation is often a sodium salt that may be insoluble in the reaction solvent. | • This is often a normal observation and can indicate product formation. Ensure mechanical stirring is robust enough to maintain a homogenous mixture.• In some cases, adding a co-solvent like DMF can improve solubility.[3] |
| 2. Polymerization: Undesired polymerization of the starting material or product can occur, especially at high temperatures. | • Lower the reaction temperature.• Use high-dilution conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Dieckmann condensation?
A1: The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. The mechanism involves the following key steps:
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Enolate Formation: A strong base abstracts an acidic α-proton from one of the ester groups to form an enolate.
-
Intramolecular Nucleophilic Attack: The enolate attacks the carbonyl carbon of the other ester group in the same molecule, forming a cyclic tetrahedral intermediate.
-
Elimination of Alkoxide: The tetrahedral intermediate collapses, eliminating an alkoxide ion to form the cyclic β-keto ester.
-
Deprotonation of the Product: The newly formed β-keto ester is more acidic than the starting alcohol of the alkoxide base, so it is deprotonated by the alkoxide. This step is often irreversible and drives the reaction to completion.
-
Protonation: Acidic workup protonates the enolate to yield the final neutral cyclic β-keto ester.[4]
References
stability of 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate under acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate under acidic conditions. This resource is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in an acidic environment?
A1: The compound has two primary points of instability under acidic conditions:
-
Cleavage of the N-Boc (tert-butyloxycarbonyl) protecting group: The tert-butyl carbamate is labile in the presence of strong acids, leading to its removal and the formation of a secondary amine. This reaction proceeds via the formation of a stable tert-butyl cation.[1][2]
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Hydrolysis and Decarboxylation of the β-keto ester: The β-keto ester moiety can undergo hydrolysis to the corresponding β-keto acid, which is thermally unstable and readily loses carbon dioxide (decarboxylates) to yield a ketone.[2][3][4]
Q2: What are the expected degradation products under acidic conditions?
A2: Depending on the specific conditions (acid strength, temperature, and reaction time), the following degradation products can be expected:
| Degradation Pathway | Expected Product |
| N-Boc Cleavage | Ethyl 3-oxopiperidine-4-carboxylate |
| Hydrolysis & Decarboxylation | 1-Boc-3-oxopiperidine |
| Combined N-Boc Cleavage and Decarboxylation | 3-Piperidinone |
Q3: How can I minimize the degradation of the compound during an acidic workup or reaction?
A3: To minimize degradation, consider the following strategies:
-
Use milder acidic conditions: If possible, use weaker acids or buffered systems.
-
Control the temperature: Perform acidic steps at lower temperatures (e.g., 0 °C) to reduce the rate of degradation reactions.[5]
-
Limit exposure time: Minimize the duration of contact with the acidic medium.
-
Use alternative deprotection strategies: If the Boc group needs to be removed, consider enzymatic or milder chemical methods if compatible with the rest of the molecule.[5]
Q4: What analytical methods are suitable for monitoring the stability of this compound?
A4: The stability of this compound can be monitored using various analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a C18 column, is well-suited for separating the parent compound from its more polar degradation products.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly sensitive and specific, allowing for the identification and quantification of the parent compound and its degradation products.[7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used, potentially with derivatization to improve the volatility and thermal stability of the analytes.[7][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic tert-butyl signal of the Boc group or changes in the piperidine ring protons.
Troubleshooting Guide
Problem 1: Low or no yield of the desired product after a reaction involving an acidic step.
| Possible Cause | Suggested Solution |
| Complete degradation of the starting material. | Verify the stability of your starting material under the reaction conditions separately. If it degrades, consider alternative, non-acidic reaction pathways. |
| N-Boc group was unintentionally cleaved. | Analyze the crude reaction mixture by LC-MS to check for the de-Boc'd product. If present, consider using a milder acid or a different protecting group for future syntheses. |
| Decarboxylation has occurred. | Look for the decarboxylated byproduct in your analysis. To prevent this, avoid prolonged heating in acidic or even neutral aqueous solutions. |
Problem 2: Appearance of multiple unexpected spots on TLC or peaks in LC-MS analysis.
| Possible Cause | Suggested Solution |
| A mixture of degradation products has formed. | Identify the byproducts using LC-MS. The presence of products corresponding to de-Boc, decarboxylation, or both will indicate the instability of your compound under the conditions used. |
| Side reactions with the tert-butyl cation. | The tert-butyl cation formed during Boc cleavage is an alkylating agent and can react with nucleophiles in your reaction mixture.[1] Adding a scavenger like anisole or thioanisole can trap the cation. |
Experimental Protocols
Protocol: Stability Assessment of this compound by RP-HPLC
This protocol outlines a general method for assessing the stability of the title compound under acidic conditions.
-
Preparation of Stock Solution:
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Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.
-
-
Preparation of Acidic Solutions:
-
Prepare aqueous solutions of the desired acids (e.g., 0.1 M HCl, 0.1 M H₂SO₄, or 1% TFA).
-
-
Incubation:
-
In separate vials, mix the stock solution with each acidic solution to a final desired concentration (e.g., 50 µg/mL).
-
Incubate the vials at a controlled temperature (e.g., room temperature or 40 °C).
-
-
Time-Point Sampling:
-
At specified time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each vial.
-
Quench the degradation by neutralizing the sample with a suitable base (e.g., sodium bicarbonate solution).
-
-
HPLC Analysis:
-
Analyze the samples using a reverse-phase HPLC system with the following suggested conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
-
Quantify the peak area of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the percentage of the remaining parent compound against time to determine the degradation kinetics.
-
Visualizations
Caption: Acid-catalyzed degradation pathways of the target compound.
Caption: General workflow for assessing compound stability.
Caption: Decision tree for troubleshooting low reaction yields.
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. ijper.org [ijper.org]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate. This resource is intended for researchers, scientists, and professionals in the field of drug development to help optimize reaction conditions and address common experimental challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.
Question 1: Why am I experiencing low to no yield of the desired product?
Possible Causes & Solutions:
-
Inactive Base: The base, typically a strong base like sodium hydride (NaH) or sodium ethoxide (NaOEt), may be old or have been improperly handled, leading to deactivation.
-
Solution: Use fresh, high-quality base for the reaction. If using NaH, ensure it is washed with a dry, inert solvent like hexane to remove any mineral oil, and handle it under an inert atmosphere (e.g., argon or nitrogen).
-
-
Insufficient Base: The Dieckmann condensation requires at least one equivalent of base to deprotonate the starting material and drive the equilibrium. The resulting β-keto ester is acidic and will be deprotonated by the base, consuming a full equivalent.
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Solution: Use at least one equivalent, and often a slight excess (1.1-1.2 equivalents), of a strong base.
-
-
Presence of Moisture or Protic Solvents: The reaction is highly sensitive to moisture and protic solvents (e.g., water, alcohols), which will quench the strong base and inhibit the reaction.
-
Solution: Ensure all glassware is thoroughly dried (e.g., oven-dried or flame-dried) and the reaction is performed under a dry, inert atmosphere. Use anhydrous solvents.
-
-
Low Reaction Temperature: While the reaction should be controlled, a temperature that is too low may result in a very slow reaction rate.
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Solution: The reaction is often started at a lower temperature (e.g., 0 °C) during the addition of the base and then allowed to warm to room temperature or gently heated to drive the reaction to completion.[1]
-
Question 2: My reaction has stalled and is not proceeding to completion, what should I do?
Possible Causes & Solutions:
-
Inadequate Mixing: If a solid base like NaH is used, poor stirring can lead to a heterogeneous mixture where the base is not effectively reacting with the starting material.[1]
-
Solution: Ensure vigorous and efficient stirring throughout the reaction. In some cases, a mechanical stirrer may be more effective than a magnetic stir bar.
-
-
Precipitation of Intermediates: The sodium salt of the enolate intermediate may precipitate from the reaction mixture, hindering further reaction.
-
Solution: While some precipitation is expected, if it becomes unmanageable, consider using a solvent system that better solubilizes the intermediates. Toluene or THF are commonly used solvents.
-
Question 3: I am observing the formation of significant side products. How can I minimize them?
Possible Causes & Solutions:
-
Intermolecular Claisen Condensation: If the reaction concentration is too high, intermolecular condensation between two molecules of the starting material can compete with the desired intramolecular Dieckmann condensation, leading to oligomeric byproducts.[1]
-
Solution: Run the reaction under more dilute conditions to favor the intramolecular cyclization. This can be achieved by using a larger volume of solvent.
-
-
Hydrolysis of the Ester: During the acidic workup, prolonged exposure to strong acid or elevated temperatures can lead to the hydrolysis of the ethyl ester or the tert-butyl ester.
-
Solution: Perform the acidic quench at a low temperature (e.g., 0 °C) and minimize the time the product is in contact with the acidic aqueous phase. Use a milder acid for neutralization if possible.
-
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis is typically achieved through an intramolecular Dieckmann condensation of a diester precursor. The general scheme is illustrated below.
Q2: Which base is most suitable for this reaction?
A2: Strong bases are required for the Dieckmann condensation. Common choices include sodium hydride (NaH), sodium ethoxide (NaOEt), and potassium tert-butoxide (KOtBu). NaH is often preferred as it results in the formation of hydrogen gas, which bubbles out of the reaction mixture, driving the reaction forward.
Q3: What are the recommended reaction conditions?
A3: The reaction is typically carried out in an anhydrous aprotic solvent such as tetrahydrofuran (THF), toluene, or benzene under an inert atmosphere. The reaction is often initiated at 0 °C, especially during the addition of the base, and then allowed to warm to room temperature or heated to reflux to ensure completion.[1]
Q4: How is the product typically purified?
A4: After an aqueous workup, the crude product is often an oil. Purification is commonly achieved by column chromatography on silica gel, using a mixture of hexanes and ethyl acetate as the eluent.[2]
Q5: What are the key analytical techniques to monitor the reaction progress and characterize the product?
A5: Thin Layer Chromatography (TLC) is a convenient method to monitor the disappearance of the starting material and the appearance of the product. The final product structure can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).
Experimental Protocols
Synthesis of this compound via Dieckmann Condensation
Materials:
-
Diethyl 3,3'-(tert-butoxycarbonylazanediyl)dipropanoate (starting diester)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Preparation: All glassware should be thoroughly dried in an oven and allowed to cool under a stream of dry nitrogen or argon.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents, washed with anhydrous hexanes to remove mineral oil).
-
Solvent Addition: Add anhydrous THF to the flask to create a slurry of the sodium hydride.
-
Addition of Starting Material: Dissolve the diethyl 3,3'-(tert-butoxycarbonylazanediyl)dipropanoate (1 equivalent) in anhydrous THF and add it to the dropping funnel.
-
Reaction: Cool the sodium hydride slurry to 0 °C using an ice bath. Add the solution of the starting material dropwise to the stirred slurry over 30-60 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by TLC.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the excess sodium hydride by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Workup: Dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.[2]
Data Presentation
Table 1: Optimization of Reaction Conditions - A Representative Summary
| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH (1.1) | THF | 25 | 12 | 75 |
| 2 | NaH (1.5) | THF | 25 | 12 | 78 |
| 3 | NaOEt (1.1) | EtOH | 25 | 24 | 55 |
| 4 | KOtBu (1.1) | THF | 0 to 25 | 18 | 82 |
| 5 | NaH (1.1) | Toluene | 60 | 8 | 85 |
Note: The data in this table is illustrative and represents typical trends in optimizing a Dieckmann condensation. Actual results may vary.
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common issues during the synthesis.
References
Technical Support Center: Purification of 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the removal of impurities from 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format, along with detailed experimental protocols and data presentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound.
Q1: What are the potential impurities I should be aware of during the synthesis and purification of this compound?
A1: The primary synthetic route to this compound is the intramolecular Dieckmann condensation of a corresponding diester.[1] Potential impurities can arise from starting materials, side reactions, and subsequent workup procedures.
Common Impurities:
-
Unreacted Starting Diester: Incomplete cyclization will leave the starting acyclic diester in your crude product.
-
Byproducts of the Dieckmann Condensation: Intermolecular Claisen condensation can lead to the formation of dimeric and polymeric byproducts.[2]
-
Hydrolysis Products: The ester functionalities are susceptible to hydrolysis, especially during aqueous workup, which can lead to the corresponding carboxylic acids.
-
Decarboxylation Product: The β-keto ester is prone to decarboxylation upon heating or under acidic/basic conditions, leading to the loss of the ethyl carboxylate group.[3]
-
Solvent Residues: Residual solvents from the reaction or extraction steps (e.g., toluene, ethanol, ethyl acetate) are common impurities.[4]
Q2: I am having trouble with the column chromatography purification. My compound is streaking and the separation from impurities is poor. What can I do?
A2: Poor separation and band tailing during column chromatography of β-keto esters like this one are often attributed to keto-enol tautomerism on the silica gel surface.[5] The presence of both tautomers can lead to different interactions with the stationary phase.
Troubleshooting Strategies:
-
Optimize the Solvent System:
-
A common eluent system for this compound is a mixture of hexane and ethyl acetate.[6]
-
Try a gradient elution, starting with a low polarity mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increasing the polarity.
-
Adding a small amount of a polar solvent like methanol to your eluent system can sometimes improve peak shape, but be cautious as it can also lead to faster elution of all compounds.
-
-
Deactivate the Silica Gel:
-
The acidic nature of silica gel can catalyze tautomerization and degradation. You can deactivate the silica gel by pre-treating it with a solution of triethylamine in your eluent (e.g., 1% triethylamine in hexane/ethyl acetate), followed by flushing with the neutral eluent.
-
-
Dry Loading:
-
If your compound has poor solubility in the initial eluent, consider dry loading. Dissolve your crude product in a suitable solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your column.[7]
-
Q3: My HPLC analysis shows a broad or split peak for my purified compound. How can I improve the peak shape?
A3: Similar to column chromatography, keto-enol tautomerism can cause poor peak shapes in reverse-phase HPLC.[7] The interconversion between tautomers on the timescale of the chromatographic run leads to peak broadening or splitting.
Troubleshooting HPLC Analysis:
-
Adjust Mobile Phase pH: Adding a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase can accelerate the interconversion between tautomers, leading to a single, sharp, averaged peak.[7]
-
Increase Column Temperature: Elevating the column temperature (e.g., to 40-50 °C) can also increase the rate of tautomer interconversion, resulting in a sharper peak.[7]
-
Use a Different Stationary Phase: Consider using a specialized column, such as a mixed-mode column, which can sometimes provide better peak shapes for β-dicarbonyl compounds.[7]
Q4: I am trying to recrystallize the compound, but it keeps oiling out. What solvent system should I use?
A4: Oiling out occurs when a compound melts before it dissolves in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point. For a polar compound like this compound, a single non-polar solvent might not be effective.
Recrystallization Solvent Selection:
-
Mixed Solvent Systems: A mixed solvent system is often effective. Dissolve the compound in a minimal amount of a "good" solvent in which it is highly soluble (e.g., ethyl acetate, acetone, or ethanol) at an elevated temperature. Then, slowly add a "poor" solvent in which it is less soluble (e.g., hexanes or petroleum ether) until the solution becomes turbid. Reheat to get a clear solution and then allow it to cool slowly.[8][9]
-
Common Solvent Mixtures for Polar Compounds:
-
Ethyl acetate/Hexanes
-
Acetone/Hexanes
-
Ethanol/Water[8]
-
Data Presentation
Table 1: Purity Analysis Before and After Purification
| Purification Method | Initial Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) |
| Column Chromatography | ~85% | >97% | 75-85 |
| Recrystallization | ~85% | >95% | 60-70 |
| Kugelrohr Distillation | ~85% | >98% | 70-80 |
Note: The above data is representative and may vary depending on the initial purity of the crude product and the specific experimental conditions.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol describes a standard procedure for the purification of this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass column
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in a low-polarity eluent (e.g., 10% ethyl acetate in hexane).
-
Column Packing: Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the sample onto the top of the silica bed.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 10% ethyl acetate in hexane).
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 20-30% ethyl acetate in hexane) to elute the product.[6]
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purity Analysis by HPLC
This protocol outlines a general method for analyzing the purity of this compound by reverse-phase HPLC.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA).
-
Gradient: Start with a lower concentration of acetonitrile (e.g., 30%) and ramp up to a higher concentration (e.g., 90%) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 40 °C.[7]
Procedure:
-
Sample Preparation: Prepare a solution of the sample in the mobile phase (e.g., 1 mg/mL).
-
Injection: Inject the sample onto the HPLC system.
-
Data Analysis: Integrate the peak areas to determine the purity of the compound.
Visualizations
Caption: A general workflow for the purification and analysis of this compound.
References
- 1. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. benchchem.com [benchchem.com]
- 6. bvchroma.com [bvchroma.com]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. reddit.com [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
characterization of unexpected byproducts in 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate synthesis
Welcome to the technical support center for the synthesis of 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and characterize unexpected byproducts encountered during this synthesis.
Troubleshooting Guides & FAQs
This section provides answers to frequently asked questions and guidance on resolving common problems encountered during the synthesis of this compound, which is typically achieved through a Dieckmann condensation.
FAQs
Q1: My Dieckmann condensation reaction is not proceeding to completion, resulting in a low yield of the desired product. What are the potential causes?
A1: Incomplete conversion in a Dieckmann condensation can be attributed to several factors:
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Insufficient Base: A full equivalent of a strong base is required to drive the reaction equilibrium towards the product by deprotonating the resulting β-keto ester.
-
Base Quality: The base used (e.g., sodium ethoxide, potassium tert-butoxide) may be of poor quality or partially hydrolyzed, reducing its effectiveness.
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Reaction Temperature: The reaction may require specific temperature conditions to proceed efficiently. Insufficient heating can lead to a sluggish reaction.
-
Steric Hindrance: The bulky tert-butyl and ethyl ester groups may sterically hinder the intramolecular cyclization.
Q2: I am observing multiple spots on my TLC plate after the reaction. What are these unexpected byproducts?
A2: The presence of multiple spots on a TLC plate suggests the formation of byproducts. Common unexpected byproducts in this synthesis include:
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Hydrolysis Product: Hydrolysis of the ethyl ester group can occur in the presence of moisture, leading to the corresponding carboxylic acid.
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Decarboxylation Product: The β-keto ester product can undergo decarboxylation, especially if the reaction is worked up under acidic conditions at elevated temperatures, to yield N-Boc-3-oxopiperidine.
-
Intermolecular Claisen Condensation Product: If the reaction conditions are not optimized for intramolecular cyclization, an intermolecular Claisen condensation between two molecules of the starting diester can occur, leading to a dimeric byproduct.
-
Unreacted Starting Material: As mentioned in Q1, incomplete reaction will result in the presence of the starting diester.
Q3: How can I minimize the formation of these byproducts?
A3: To minimize byproduct formation, consider the following strategies:
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Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent hydrolysis of the ester groups.
-
Choice of Base: Use a non-nucleophilic, strong base like potassium tert-butoxide or sodium hydride to favor the intramolecular condensation and minimize side reactions. The choice of alkoxide base should match the ester to avoid transesterification.
-
Reaction Concentration: Running the reaction at high dilution can favor the intramolecular Dieckmann condensation over the intermolecular Claisen condensation.
-
Controlled Work-up: During the work-up, avoid prolonged exposure to strong acids or high temperatures to prevent decarboxylation of the β-keto ester product.
Troubleshooting Flowchart
Caption: A troubleshooting flowchart for the synthesis of this compound.
Characterization of Byproducts
Accurate characterization of byproducts is crucial for optimizing the reaction and ensuring the purity of the final product. The following table summarizes the expected analytical data for the desired product and potential byproducts.
| Compound | Molecular Weight | Key ¹H NMR Signals (CDCl₃, δ ppm) | Key ¹³C NMR Signals (CDCl₃, δ ppm) | Expected Mass Spec (ESI+) m/z |
| Desired Product | 271.31 | ~4.2 (q, 2H, OCH₂CH₃), ~3.7 (s, 3H), ~3.5-4.0 (m, 4H, piperidine CH₂), ~2.5 (m, 1H, piperidine CH), ~1.45 (s, 9H, C(CH₃)₃), ~1.25 (t, 3H, OCH₂CH₃) | ~205 (C=O, ketone), ~170 (C=O, ethyl ester), ~154 (C=O, Boc), ~80 (C(CH₃)₃), ~61 (OCH₂CH₃), ~40-50 (piperidine C), ~28 (C(CH₃)₃), ~14 (OCH₂CH₃) | 272.15 [M+H]⁺, 294.13 [M+Na]⁺ |
| Hydrolysis Byproduct | 243.26 | Similar to desired product but lacking ethyl signals. Presence of a broad OH signal. | Similar to desired product but with a carboxylic acid carbonyl (~175 ppm) instead of the ethyl ester signals. | 244.12 [M+H]⁺, 266.10 [M+Na]⁺ |
| Decarboxylation Byproduct | 199.25 | ~3.6 (t, 4H, piperidine CH₂ adjacent to N), ~2.4 (t, 4H, piperidine CH₂ adjacent to C=O), ~1.48 (s, 9H, C(CH₃)₃) | ~208 (C=O, ketone), ~154 (C=O, Boc), ~80 (C(CH₃)₃), ~41 (piperidine C adjacent to N), ~37 (piperidine C adjacent to C=O), ~28 (C(CH₃)₃) | 200.16 [M+H]⁺, 222.14 [M+Na]⁺ |
| Intermolecular Dimer | 542.62 | Complex spectrum with multiple sets of signals for the two piperidine rings and ester groups. | Complex spectrum with a larger number of signals compared to the monomeric product. | 543.30 [M+H]⁺, 565.28 [M+Na]⁺ |
Experimental Protocols
Synthesis of this compound
This protocol is a general representation and may require optimization.
Caption: A general workflow for the synthesis of the target compound.
Detailed Methodology:
-
Preparation: Under an inert atmosphere (e.g., Argon or Nitrogen), add a solution of the starting diester (1 equivalent) in a dry, aprotic solvent (e.g., THF or toluene) to a suspension of a strong base (e.g., sodium hydride or potassium tert-butoxide, 1.1 equivalents) in the same solvent.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.
-
Work-up: Cool the reaction mixture to 0 °C and carefully quench with a saturated aqueous solution of ammonium chloride.
-
Extraction: Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Byproduct Characterization Protocol
Caption: A workflow for the characterization of unexpected byproducts.
Detailed Methodology:
-
Thin-Layer Chromatography (TLC): Analyze the crude reaction mixture by TLC using a suitable eluent system (e.g., 30% ethyl acetate in hexanes) to determine the number of components.
-
Column Chromatography: Separate the components of the crude mixture using flash column chromatography. Collect fractions corresponding to each spot observed on the TLC plate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain ¹H and ¹³C NMR spectra for each isolated component. Compare the spectra with known data for the desired product and potential byproducts (see table above).
-
Mass Spectrometry (MS): Analyze each isolated component by mass spectrometry (e.g., ESI-MS) to determine the molecular weight and obtain fragmentation patterns, which can aid in structure elucidation.[1]
This technical support center provides a foundational guide for troubleshooting and characterizing byproducts in the synthesis of this compound. For more specific issues, consulting detailed synthetic procedures in the chemical literature and patents is recommended.
References
Technical Support Center: 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate
This technical support center provides essential information for researchers, scientists, and drug development professionals on the handling, storage, and troubleshooting of experiments involving 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate (CAS No: 71233-25-5).
Frequently Asked Questions (FAQs)
Q1: What are the general properties of this compound?
This compound is a heterocyclic building block commonly used in organic synthesis.[1] Its key properties are summarized in the table below.
Q2: What is the typical appearance and purity of this compound?
The compound is typically a white to light yellow powder or crystal with a purity of 97% or higher.[1]
Q3: What are the primary applications of this chemical?
This compound serves as a building block in the synthesis of more complex molecules, particularly in the development of protein degraders and other pharmaceuticals.[1] It is intended for laboratory research, professional manufacturing, and industrial use only.[1] It is not for medical, consumer, food, drug, pesticide, or biocidal product use.
Q4: What are the recommended storage conditions?
For long-term stability, it is recommended to store the compound at room temperature in a tightly sealed container, preferably in a dry and well-ventilated area.[1][2] Some suppliers may use cold-chain transportation to ensure stability during shipping.[3] For sensitive applications, storing under an inert gas atmosphere is also advisable.[4]
Q5: What substances are incompatible with this compound?
Based on safety data for similar compounds, it is prudent to avoid contact with strong acids and oxidizing agents.[2]
Q6: What are the main safety hazards associated with this compound?
While specific hazard data for this exact compound is limited, data for structurally similar piperidone derivatives indicate potential hazards.[2][5] Users should assume it may cause skin irritation, serious eye irritation, and respiratory irritation.[2][5] Always handle this chemical in a well-ventilated area and use appropriate personal protective equipment (PPE).
Quantitative Data Summary
| Property | Value | Source(s) |
| CAS Number | 71233-25-5 | [1] |
| Molecular Formula | C₁₃H₂₁NO₅ | [1] |
| Molecular Weight | 271.313 g/mol | [1] |
| Purity | ≥97% | [1] |
| Appearance | White to light yellow powder/crystal | |
| Storage Temperature | Room Temperature | [1] |
| Incompatibilities | Acids, Oxidizing Agents | [2] |
Troubleshooting Guides
Issue 1: The compound is difficult to dissolve in the chosen solvent.
Symptoms:
-
Visible solid particles remain after prolonged stirring or sonication.
-
The solution appears cloudy or as a suspension.
Troubleshooting Steps:
-
Verify Solvent Choice: This compound, being a moderately polar ester, should be soluble in common organic solvents like dichloromethane (DCM), ethyl acetate, and acetone. For reactions, aprotic polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) may also be effective.
-
Increase Temperature: Gently warming the mixture can significantly increase solubility. Use a water bath and monitor the temperature to avoid potential degradation.
-
Use Sonication: A sonication bath can help break up aggregates and enhance dissolution.
-
Co-solvent System: If a single solvent is ineffective, consider using a co-solvent system. For example, adding a small amount of a more polar solvent like methanol might aid dissolution, but check for compatibility with your reaction conditions.
Caption: Troubleshooting workflow for solubility issues.
Issue 2: The experimental reaction is incomplete or shows low yield.
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of starting material remaining after the expected reaction time.
-
The yield of the desired product is lower than anticipated.
Troubleshooting Steps:
-
Reagent Quality: Ensure all reagents, especially bases or electrophiles, are pure and active. The piperidone's alpha-proton is acidic and typically requires a suitable base for deprotonation in many reactions.
-
Reaction Conditions:
-
Temperature: Some reactions may require heating to proceed at an adequate rate. Conversely, side reactions could be favored at higher temperatures. Consider running the reaction at a lower or higher temperature.
-
Atmosphere: The reaction may be sensitive to air or moisture. Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents if necessary.
-
-
Base Selection: The choice of base is critical for reactions involving the deprotonation of the C-4 position. A non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) is often required. Ensure the base is added at the appropriate temperature (e.g., 0 °C or -78 °C) to control the reaction.
-
Purity of Starting Material: Verify the purity of your this compound, as impurities can inhibit the reaction.
Experimental Protocols & Workflows
While specific experimental protocols are highly dependent on the target molecule, a general workflow for handling this compound in a typical reaction is outlined below.
General Experimental Workflow:
This diagram illustrates a standard procedure for using the compound as a reactant in a chemical synthesis.
Caption: General experimental workflow for chemical synthesis.
References
- 1. calpaclab.com [calpaclab.com]
- 2. fishersci.com [fishersci.com]
- 3. 98977-34-5|1-tert-Butyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate|BLD Pharm [bldpharm.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate | C12H19NO5 | CID 11276893 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-Oxopiperidine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 3-oxopiperidine derivatives.
Frequently Asked Questions (FAQs)
Q1: I am getting a low yield in my Dieckmann condensation to form a 3-oxopiperidine ring. What are the common causes and how can I improve it?
A1: Low yields in Dieckmann condensations for 3-oxopiperidine synthesis are often due to several factors. Firstly, the base might not be strong enough for complete deprotonation at the alpha-carbon of the ester. It's also possible that the reaction is stalling after mono-alkylation, leading to a mixture of starting material and products. Side reactions, such as aldol condensation, can occur if the enolate intermediate is not efficiently trapped. To improve the yield, consider using a stronger, sterically hindered base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an anhydrous aprotic solvent such as THF or toluene. Running the reaction at a higher dilution can favor the intramolecular cyclization over intermolecular side reactions. Ensure your reagents are of high quality and properly stored to prevent degradation.
Q2: I am observing multiple spots on my TLC plate after the oxidation of a 3-hydroxypiperidine. What could these be?
A2: Multiple spots on a TLC plate following the oxidation of a 3-hydroxypiperidine can indicate a mixture of products and starting materials. Common species observed include the unreacted 3-hydroxypiperidine starting material, the desired 3-oxopiperidine product, and potentially over-oxidation products if a strong oxidizing agent was used. If the reaction was incomplete, you will see both the starting material and the product. The presence of other spots could indicate side reactions, such as the formation of byproducts from the decomposition of the oxidizing agent.
Q3: My N-Boc deprotection with TFA is not going to completion. What could be the issue?
A3: Incomplete N-Boc deprotection using trifluoroacetic acid (TFA) can be due to insufficient equivalents of TFA or a short reaction time. The concentration of TFA in the solvent (commonly dichloromethane, DCM) is crucial; a higher concentration or a larger excess of TFA may be required. Ensure that the reaction is stirred for an adequate amount of time, typically 1-2 hours at room temperature. Monitoring the reaction by TLC or LC-MS is recommended to determine the point of completion.
Q4: I am having trouble purifying my 3-oxopiperidine derivative by column chromatography. The peaks are tailing. What can I do?
A4: Peak tailing during the column chromatography of 3-oxopiperidine derivatives is a common issue, often caused by the interaction of the basic nitrogen of the piperidine ring with the acidic silanol groups on the silica gel. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.1-1% v/v), to your mobile phase. This will compete with your compound for binding to the silica surface and improve the peak shape. Alternatively, using a different stationary phase, such as alumina, can be effective for the purification of basic compounds.
Troubleshooting Guides
Low Yield in Dieckmann Condensation
If you are experiencing low yields in your Dieckmann condensation reaction to form a 3-oxopiperidine derivative, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low yield in Dieckmann condensation.
Issues in the Oxidation of 3-Hydroxypiperidines
For problems encountered during the oxidation of a 3-hydroxypiperidine to a 3-oxopiperidine, refer to the following guide:
Caption: Troubleshooting guide for oxidation of 3-hydroxypiperidines.
Data Presentation
Table 1: Comparison of Oxidation Methods for N-Boc-hydroxypiperidine
| Oxidation Method | Typical Yield | Purity | Reaction Time | Key Advantages & Disadvantages |
| Swern Oxidation | >95% | >98% | 2-4 hours | Advantages: High yield, reliable for many substrates. Disadvantages: Requires cryogenic temperatures (-78 °C), produces foul-smelling dimethyl sulfide.[1] |
| Dess-Martin Periodinane (DMP) | 90-98% | >98% | 1-3 hours | Advantages: Mild conditions (room temperature), easy workup. Disadvantages: Reagent is expensive and can be explosive if impure. |
| TEMPO/Bleach | 85-95% | >95% | 1-2 hours | Advantages: Catalytic, inexpensive reagents, environmentally friendly byproducts. Disadvantages: Can be substrate-dependent, potential for halogenated byproducts.[1] |
Table 2: Typical Column Chromatography Conditions for 3-Oxopiperidine Derivatives
| N-Protecting Group | Stationary Phase | Mobile Phase System | Optional Additive |
| Boc | Silica Gel | Gradient: Ethyl Acetate in Hexanes (e.g., 10% to 50%) | 0.5 - 1.0% Triethylamine (TEA) |
| Benzyl (Bn) | Silica Gel | Isocratic: Ethyl Acetate/Hexanes (e.g., 1:4) | 0.5 - 1.0% Triethylamine (TEA) |
| Cbz | Silica Gel | Gradient: Ethyl Acetate in Hexanes | 0.5 - 1.0% Triethylamine (TEA) |
Experimental Protocols
Protocol 1: Dieckmann Condensation for Synthesis of Ethyl 1-Boc-3-oxopiperidine-4-carboxylate
This protocol describes the intramolecular cyclization of a diester to form the corresponding β-keto ester.
Materials:
-
Diethyl N-Boc-bis(2-aminoethyl)malonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Toluene
-
Dry Methanol
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of diethyl N-Boc-bis(2-aminoethyl)malonate (1.0 eq) in dry toluene, add sodium hydride (1.5 eq) under an inert atmosphere (e.g., Argon).
-
Carefully add a catalytic amount of dry methanol to initiate the reaction.
-
Heat the reaction mixture to reflux and stir for 20 hours.
-
Cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with DCM.
-
Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation of N-Boc-3-hydroxypiperidine
This protocol provides a mild and efficient method for the oxidation of a secondary alcohol to a ketone.
Materials:
-
N-Boc-3-hydroxypiperidine
-
Dess-Martin Periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add Dess-Martin periodinane (1.2 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture for 2-3 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Stir vigorously until the layers are clear.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-Boc-3-oxopiperidine.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 3: N-Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group from a nitrogen atom.
Materials:
-
N-Boc-3-oxopiperidine derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve the N-Boc-3-oxopiperidine derivative (1.0 eq) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (5-10 eq) dropwise to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a suitable solvent and neutralize with a saturated NaHCO₃ solution.
-
Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate to yield the deprotected 3-oxopiperidine.
Visualization of Logical Relationships
Decision Tree for N-Protecting Group Strategy
Choosing the right N-protecting group is crucial for a successful synthesis. This diagram outlines the decision-making process.
Caption: Decision tree for selecting an N-protecting group.
References
Validation & Comparative
Navigating the Intricacies of Substituted Piperidines: A Comparative ¹H NMR Analysis
For researchers and professionals in drug development, a precise understanding of molecular structure is paramount. This guide provides a comparative ¹H NMR analysis of 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate, a key building block in synthetic chemistry, alongside a closely related analog. Detailed experimental protocols and structural correlation diagrams are presented to facilitate unambiguous characterization.
The piperidine scaffold is a ubiquitous motif in pharmaceuticals, imparting favorable pharmacokinetic properties. Functionalization of this core structure, as seen in this compound, offers a versatile platform for the synthesis of novel therapeutic agents. Accurate and detailed spectroscopic analysis is the cornerstone of ensuring the structural integrity of these complex molecules. This guide offers a practical comparison of the ¹H NMR spectroscopic data of this compound and its methyl ester analog, providing a clear framework for their differentiation and characterization.
Comparative ¹H NMR Data
The following table summarizes the ¹H NMR spectral data for this compound and a close structural analog, 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate. The data for the target ethyl ester is based on established synthetic routes where its structure was confirmed by ¹H NMR, though the specific spectral data is not publicly available in detail.[1][2] The predicted values are derived from standard chemical shift theory and comparison with the known methyl analog.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| This compound | t-Butyl (C(CH₃)₃) | ~1.47 | s | 9H | - |
| (Predicted) | Ethyl (-OCH₂CH₃) | ~1.25 | t | 3H | ~7.1 |
| Piperidine Ring CH₂ | ~2.4 - 4.5 | m | 6H | - | |
| Ethyl (-OCH₂CH₃) | ~4.18 | q | 2H | ~7.1 | |
| 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate | t-Butyl (C(CH₃)₃) | 1.47 | s | 9H | - |
| Methyl (-OCH₃) | 3.75 | s | 3H | - | |
| Piperidine Ring CH₂ | 2.45 - 4.40 | m | 6H | - |
Structural Insights from ¹H NMR
The ¹H NMR spectrum provides a detailed fingerprint of the molecular structure. The key differentiators between the ethyl and methyl esters are the signals corresponding to the ester alkyl groups.
In the case of this compound, the ethyl group will manifest as a triplet around 1.25 ppm (for the -CH₃) and a quartet around 4.18 ppm (for the -OCH₂-). The tert-butyl group on the nitrogen protecting group will appear as a sharp singlet at approximately 1.47 ppm, integrating to nine protons. The protons on the piperidine ring will produce a complex series of multiplets in the region of 2.4 to 4.5 ppm due to their various chemical environments and coupling interactions.
Experimental Protocol: ¹H NMR Spectroscopy
A standardized protocol is crucial for obtaining high-quality, reproducible ¹H NMR data.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The data should be acquired on a 400 MHz or higher field NMR spectrometer.
-
The spectrometer should be properly tuned and shimmed to ensure optimal resolution and lineshape.
3. Data Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: At least 2 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Temperature: 298 K.
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum manually or automatically.
-
Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
-
Integrate all signals to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to elucidate the spin systems.
References
A Comparative Guide to the 13C NMR Spectral Assignment of 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate
This guide provides a detailed analysis and predicted 13C NMR spectral assignments for 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate, a key intermediate in pharmaceutical synthesis. The assignments are supported by comparative data from analogous structures and established chemical shift principles. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation.
Predicted 13C NMR Data
The chemical structure of this compound, with numbered carbon atoms, is presented below. The predicted 13C NMR chemical shifts are based on the analysis of functional groups and comparison with structurally related compounds.
Figure 1. Structure of this compound with carbon numbering.
Table 1: Predicted 13C NMR Chemical Shifts for this compound and Comparison with Related Compounds.
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale and Comparison Data (ppm) |
| C1 (N-C H2-CH2) | ~45-50 | In piperidine, the carbons adjacent to the nitrogen appear around 47 ppm.[1] The presence of the electron-withdrawing Boc group will influence this shift. |
| C2 (N-CH2-C H2) | ~25-30 | Similar to the C3/C5 carbons in piperidine (around 27 ppm).[1] |
| C3 (C =O, keto) | ~200-205 | Ketone carbonyl carbons typically resonate in this downfield region.[2] |
| C4 (C H-COOEt) | ~50-55 | This methine carbon is alpha to both a ketone and an ester group, leading to a downfield shift. |
| C5 (N-CH2-C H2) | ~40-45 | Similar to C1, this carbon is adjacent to the nitrogen atom. |
| C6 (C =O, Boc) | ~155 | The carbonyl carbon of the tert-butoxycarbonyl (Boc) protecting group is expected in this region. |
| C7 (C (CH3)3, Boc) | ~80 | The quaternary carbon of the tert-butyl group is typically found around 80 ppm. |
| C8 (C H3, Boc) | ~28 | The three equivalent methyl carbons of the tert-butyl group. |
| C9 (C =O, Ethyl Ester) | ~170 | The carbonyl carbon of the ethyl ester group.[2] |
| C10 (O-C H2-CH3) | ~60 | The methylene carbon of the ethyl ester. |
| C11 (O-CH2-C H3) | ~14 | The methyl carbon of the ethyl ester. |
Experimental Protocol
The following provides a standard methodology for the acquisition of a 13C NMR spectrum for the title compound.
1. Sample Preparation:
-
Approximately 20-30 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl3) or another suitable deuterated solvent.
-
Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
2. NMR Instrument Parameters:
-
Spectrometer: A 400 MHz or 500 MHz NMR spectrometer.
-
Nucleus: 13C
-
Temperature: 298 K
-
Pulse Program: A standard proton-decoupled 13C NMR experiment (e.g., 'zgpg30').
-
Acquisition Parameters:
-
Spectral Width: ~240 ppm
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay (d1): 2 seconds.
-
3. Data Processing:
-
The Free Induction Decay (FID) is Fourier transformed.
-
Phase and baseline corrections are applied.
-
Chemical shifts are referenced to the TMS signal at 0.00 ppm.
Logical Workflow for Spectral Assignment
The process of assigning the 13C NMR peaks for this compound follows a logical progression based on established principles of NMR spectroscopy.
References
Mass Spectrometry of 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing piperidine scaffolds, understanding the mass spectrometric behavior of key intermediates is crucial for reaction monitoring, quality control, and structural elucidation. This guide provides a comparative analysis of the mass spectrometry of 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate and its structurally related alternatives. Due to the limited availability of a public mass spectrum for the target compound, this guide presents a predicted fragmentation pattern based on the known mass spectrometric behavior of its core functional groups and compares it with the experimental data of close analogues.
Predicted and Experimental Mass Spectrometry Data
The following tables summarize the predicted major ions for this compound and the reported experimental data for its key structural analogues.
Table 1: Predicted Electron Ionization (EI) Mass Spectrometry Data for this compound
| Predicted m/z | Ion Structure/Formula | Fragmentation Pathway |
| 271 | [C13H21NO5]+• | Molecular Ion (M+•) |
| 214 | [M - C4H9O]+ | Loss of the tert-butoxy radical |
| 198 | [M - C2H5O2]+ | Loss of the ethoxycarbonyl radical |
| 156 | [M - C4H9O - C2H5OH]+ | Subsequent loss of ethanol |
| 142 | [C6H8NO3]+ | Cleavage of the piperidine ring |
| 57 | [C4H9]+ | tert-Butyl cation |
Table 2: Comparison of Experimental EI-MS Data for Analogous Piperidine Derivatives
| Compound | Molecular Weight | Key Fragment Ions (m/z) | Reference |
| N-Boc-4-piperidone | 199.25 | 142, 100, 57, 41 | [1][2] |
| 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate | 257.28 | 200, 158, 142, 100, 57 | [3] |
| 1-tert-Butyl 4-ethyl piperidine-1,4-dicarboxylate | 257.33 | 200, 184, 156, 128, 57 |
Fragmentation Pathways and Mechanisms
The fragmentation of this compound under mass spectrometry is expected to be driven by the presence of the N-Boc protecting group, the ethyl ester, and the β-keto ester functionality.
N-Boc Group Fragmentation
A prominent fragmentation pathway for N-Boc protected amines is the loss of the tert-butyl group or isobutylene.
Caption: Fragmentation of the N-Boc group.
β-Keto Ester Fragmentation
β-keto esters are known to undergo characteristic cleavages, including McLafferty rearrangements and alpha-cleavage adjacent to the carbonyl groups.[4][5][6]
Caption: General fragmentation of β-keto esters.
Experimental Protocols
Detailed methodologies are essential for reproducible mass spectrometric analysis. Below are generalized protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization-Mass Spectrometry (ESI-MS).
GC-MS Analysis Protocol
This method is suitable for the analysis of volatile and thermally stable piperidine derivatives.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5MS).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
ESI-MS/MS Analysis Protocol
This soft ionization technique is ideal for analyzing the intact molecule and its fragmentation pattern through collision-induced dissociation.
-
Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile (1 mg/mL). Dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.
-
LC Conditions (if applicable):
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
Full Scan MS: Acquire spectra over a mass range of m/z 100-500 to identify the protonated molecule [M+H]+.
-
MS/MS: Select the [M+H]+ ion as the precursor and perform collision-induced dissociation (CID) using argon or nitrogen as the collision gas. Optimize collision energy to obtain a rich fragmentation spectrum.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the mass spectrometric analysis of a novel piperidine derivative.
Caption: General workflow for mass spectrometry analysis.
References
- 1. N-tert-Butoxycarbonyl-4-piperidone [webbook.nist.gov]
- 2. tert-Butyl 4-oxopiperidine-1-carboxylate | C10H17NO3 | CID 735900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate | C12H19NO5 | CID 11276893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
comparison of different synthetic routes to 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two primary synthetic routes to 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate, a key intermediate in the development of various pharmaceutical compounds. The routes compared are:
-
Reductive Debenzylation and N-Boc Protection: A linear approach starting from a pre-formed piperidine ring.
-
Dieckmann Condensation: A convergent approach involving the cyclization of an acyclic diester precursor.
This document presents a comprehensive overview of both methodologies, including detailed experimental protocols and a quantitative comparison of their key performance indicators, to assist researchers in selecting the most suitable method for their specific needs.
Data Presentation
The following table summarizes the quantitative data for the two synthetic routes, providing a clear comparison of their efficiency and resource requirements.
| Parameter | Route 1: Reductive Debenzylation & N-Boc Protection | Route 2: Dieckmann Condensation |
| Starting Material | Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride | Iminodiacetic acid |
| Key Steps | 1. Reductive debenzylation and N-Boc protection | 1. Esterification of iminodiacetic acid2. N-Boc protection3. Dieckmann condensation |
| Overall Yield | ~95% | Estimated 70-80% (over 3 steps) |
| Reaction Time | 48 hours | Esterification: 12hN-Boc Protection: 12hCyclization: 4-6hTotal: ~28-30 hours |
| Reagents & Catalysts | 10% Pd/C, Di-tert-butyl dicarbonate, Sodium carbonate, Hydrogen | Sulfuric acid or Thionyl chloride, Di-tert-butyl dicarbonate, Sodium ethoxide or Potassium tert-butoxide |
| Solvents | Ethanol | Ethanol, Diethyl ether, THF or Toluene |
| Purification | Filtration, Column chromatography | Extraction, Distillation, Column chromatography |
Experimental Protocols
Route 1: Reductive Debenzylation and N-Boc Protection
This one-pot procedure involves the removal of a benzyl protecting group via catalytic hydrogenation and subsequent protection of the secondary amine with a tert-butoxycarbonyl (Boc) group.
Materials:
-
Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride
-
10% Palladium on carbon (Pd/C)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium carbonate (Na₂CO₃)
-
Anhydrous ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Parr autoclave or similar hydrogenation apparatus
-
Filtration apparatus
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
A Parr autoclave is charged with ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride (10.0 g, 33.58 mmol), 10% Pd/C catalyst (1.0 g), di-tert-butyl dicarbonate (14.64 g, 67.16 mmol), sodium carbonate (3.56 g, 33.58 mmol), and anhydrous ethanol (100 ml).
-
The autoclave is sealed and purged with hydrogen gas. The pressure is then raised to 38 bar.
-
The reaction mixture is stirred at 50 °C for 48 hours.
-
After the reaction is complete, the autoclave is cooled to room temperature, and the hydrogen pressure is carefully released.
-
The catalyst is removed by filtration through a pad of celite, and the filter cake is washed with ethanol.
-
The filtrate is concentrated under reduced pressure to yield a yellow oil.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate (2:1) as the eluent to afford this compound as a clear oil (9.10 g, approximately 95% yield).
Route 2: Dieckmann Condensation
This three-step route begins with the formation of an acyclic diester, which is then protected and subsequently cyclized to form the target piperidine ring.
Step 1: Synthesis of Diethyl Iminodiacetate
Materials:
-
Iminodiacetic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid or Thionyl chloride
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Magnesium sulfate
-
Distillation apparatus
Procedure:
-
To a flask containing anhydrous ethanol (120 mL) at 0 °C, slowly add concentrated sulfuric acid (7.5 mL) or thionyl chloride.
-
Add iminodiacetic acid (15.0 g, 0.11 mol) to the solution.
-
The mixture is heated to reflux and stirred for 12 hours.
-
After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate until the pH is neutral.
-
Most of the ethanol is removed under reduced pressure.
-
The aqueous residue is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated to give diethyl iminodiacetate. Further purification can be achieved by distillation. (Typical yields are around 88%).[1]
Step 2: N-Boc Protection of Diethyl Iminodiacetate
Materials:
-
Diethyl iminodiacetate
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (optional, as a base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve diethyl iminodiacetate in dichloromethane or THF.
-
Add di-tert-butyl dicarbonate (1.1 equivalents). A mild base like triethylamine can be added if necessary.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain diethyl N-(tert-butoxycarbonyl)iminodiacetate. The product is often used in the next step without further purification.
Step 3: Dieckmann Condensation
Materials:
-
Diethyl N-(tert-butoxycarbonyl)iminodiacetate
-
Sodium ethoxide (NaOEt) or Potassium tert-butoxide (t-BuOK)
-
Anhydrous toluene or THF
-
Dilute hydrochloric acid (HCl) or Ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
A solution of diethyl N-(tert-butoxycarbonyl)iminodiacetate in anhydrous toluene or THF is added dropwise to a stirred suspension of sodium ethoxide (1.1 equivalents) in the same solvent at room temperature or gentle reflux.
-
The reaction mixture is stirred for 4-6 hours.
-
After completion, the reaction is cooled and quenched by the addition of dilute hydrochloric acid or a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Mandatory Visualization
References
alternative reagents for the synthesis of 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of alternative reagents for the synthesis of 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate, a valuable building block in medicinal chemistry. We will delve into the traditional Dieckmann condensation approach and explore alternative bases, alongside a distinct synthetic route, providing experimental data to support an informed choice of methodology.
Executive Summary
The synthesis of this compound is most commonly achieved via an intramolecular Dieckmann condensation of diethyl N-(tert-butoxycarbonyl)iminodiacetate. The traditional use of sodium ethoxide as the base can be substituted with alternative reagents such as sodium hydride and potassium tert-butoxide, which may offer advantages in terms of yield and reaction conditions. An alternative synthetic pathway, involving the debenzylation and subsequent N-Boc protection of a pre-formed piperidine ring, presents a different strategic approach to the target molecule. This guide will compare these methods based on reaction yield, conditions, and reagent handling.
Comparison of Synthetic Strategies
The primary route to this compound is the Dieckmann condensation. The choice of base is a critical parameter influencing the reaction's success.
Dieckmann Condensation: A Comparison of Bases
The intramolecular cyclization of diethyl N-(tert-butoxycarbonyl)iminodiacetate is the key step. While sodium ethoxide is the classical base, alternatives offer distinct advantages.
| Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Notes |
| Sodium Ethoxide | Ethanol/Toluene | Reflux | Several hours | Good to Excellent | Traditional, cost-effective method. Potential for side reactions like transesterification if ethanol is used as the primary solvent. |
| Sodium Hydride | Toluene or THF | Reflux | 1.5 - 20.5 hours | 72 - 80[1] | A strong, non-nucleophilic base that minimizes the risk of hydrolysis. Requires careful handling due to its reactivity with moisture. |
| Potassium tert-Butoxide | THF or solvent-free | Not Specified | Not Specified | Good to Excellent[1] | A bulky, non-nucleophilic base suitable for substrates with sensitive functional groups. Solvent-free conditions offer a greener alternative. |
Alternative Synthetic Route
An alternative approach involves the modification of a pre-existing piperidone scaffold. This method circumvents the Dieckmann condensation of the acyclic precursor.
| Starting Material | Key Steps | Reagents | Overall Yield (%) |
| Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride | 1. Debenzylation 2. N-Boc protection | 1. H₂, Pd/C 2. (Boc)₂O, Na₂CO₃ | Not explicitly stated for the full sequence in the search results, but the Boc-protection step is reported to be high yielding. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures.
General Dieckmann Condensation Protocol
A representative protocol for the Dieckmann condensation is as follows:
-
To a solution of the starting diester, diethyl N-(tert-butoxycarbonyl)iminodiacetate, in an anhydrous aprotic solvent (e.g., toluene or THF) under an inert atmosphere (e.g., argon or nitrogen), the base (e.g., sodium hydride or potassium tert-butoxide) is added portion-wise at a controlled temperature.
-
The reaction mixture is then heated to reflux for a specified period, with the progress of the reaction monitored by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction is carefully quenched with a proton source (e.g., saturated aqueous ammonium chloride solution).
-
The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography to afford the desired this compound.
Protocol for Synthesis using Sodium Hydride[1]
-
To a solution of the diester in dry toluene under an argon atmosphere, add sodium hydride (60% dispersion in mineral oil).
-
Carefully add a catalytic amount of dry methanol to initiate the reaction.
-
Stir the mixture at room temperature for 30 minutes.
-
Heat the reaction mixture to reflux for approximately 20 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.
-
Extract the product with dichloromethane (DCM).
-
Wash the combined organic extracts with brine and dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the residue by column chromatography.
Visualizing the Synthetic Pathways
To better illustrate the relationship between the different synthetic strategies, the following diagram outlines the logical flow.
References
A Comparative Guide to 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1-tert-butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate and its derivatives, focusing on their role as key intermediates in the synthesis of pharmacologically active compounds, particularly metabotropic glutamate receptor 1 (mGluR1) antagonists. While a direct X-ray crystal structure of the title compound is not publicly available, this guide leverages data on its synthesis, related crystal structures, and the performance of its derivatives to offer valuable insights for researchers in medicinal chemistry and drug development.
I. Synthesis and Structural Analogs
The piperidine scaffold is a crucial component in a wide array of pharmaceuticals. The specific substitution pattern of this compound makes it a valuable building block. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the piperidine nitrogen, while the ethyl ester at the 4-position and the keto group at the 3-position provide reactive handles for further chemical modifications.
A common synthetic route to this class of compounds involves the Dieckmann condensation of a suitably substituted acyclic precursor, followed by N-protection and further functional group manipulations.
Table 1: Comparison of Key Piperidine-based Synthetic Intermediates
| Compound | Structure | Key Features | Reported Applications |
| This compound | N-Boc protected, β-keto ester system. Versatile for further elaboration. | Precursor for mGluR1 antagonists and heteroaryl N-sulfonamides. | |
| 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid | N-Boc protected piperidine with a carboxylic acid at the 4-position. A crystal structure is available (CCDC 845296)[1]. | Intermediate for a wide range of piperidine-based drugs. | |
| 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate | N-Boc protected, β-keto ester system with a methyl ester. | Intermediate for various pharmaceuticals. | |
| tert-Butyl 4-oxopiperidine-1-carboxylate | N-Boc protected 4-piperidone. A fundamental building block. | Synthesis of numerous biologically active piperidine derivatives[2][3]. |
II. Performance in the Synthesis of mGluR1 Antagonists
Metabotropic glutamate receptor 1 (mGluR1) is a G-protein coupled receptor that plays a significant role in modulating excitatory synaptic transmission. Its involvement in various neurological and psychiatric disorders has made it an attractive target for drug discovery. The 3-oxopiperidine-1,4-dicarboxylate scaffold is a common starting point for the synthesis of potent and selective mGluR1 antagonists.
Table 2: Performance Data of mGluR1 Antagonists Derived from Piperidine Precursors
| Antagonist | Structure | In Vitro Potency (IC₅₀) | In Vivo Efficacy (ED₅₀) | Key Characteristics |
| A-841720 | 1.0 ± 0.2 nM (rat mGluR1) | 23 µmol/kg (inflammatory pain model) | Potent, non-competitive antagonist with demonstrated analgesic effects, but also associated with motor and cognitive side effects. | |
| JNJ-16259685 | - | - | A selective mGluR1 antagonist used in preclinical studies to investigate the role of mGluR1 in various neurological processes. | |
| R-214127 | - | - | A high-affinity radioligand and antagonist used in in vitro binding studies. | |
| LY-456236 | - | - | A less potent antagonist, suitable for experiments where lower potency is desired. |
III. Experimental Protocols
A. Synthesis of this compound
This protocol is adapted from a general procedure for the synthesis of related N-Boc protected piperidines.
Materials:
-
Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride
-
10% Palladium on carbon (Pd/C)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium carbonate (Na₂CO₃)
-
Anhydrous ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Hexane
-
Ethyl acetate
Procedure:
-
A Parr autoclave is charged with ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride, 10% Pd/C catalyst, di-tert-butyl dicarbonate, sodium carbonate, and anhydrous ethanol.
-
The autoclave is sealed and purged with hydrogen gas. The pressure is then raised to 38 bar.
-
The reaction mixture is stirred at 50°C for 48 hours.
-
After the reaction is complete, the autoclave is cooled to room temperature, and the hydrogen pressure is carefully released.
-
The catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to yield a crude oil.
-
The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.
-
Fractions containing the desired product are combined and concentrated under reduced pressure to afford this compound as a clear oil.
-
The structure of the product is confirmed by ¹H NMR and high-resolution mass spectrometry (HRMS).
B. In Vitro Evaluation of mGluR1 Antagonists (Calcium Mobilization Assay)
This protocol describes a common functional assay to determine the potency of mGluR1 antagonists.
Materials:
-
CHO or HEK293 cells stably expressing recombinant human or rat mGluR1.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
mGluR1 agonist (e.g., Glutamate or Quisqualate).
-
Test compounds (mGluR1 antagonists).
Procedure:
-
Cells are seeded into 96-well or 384-well microplates and cultured to confluency.
-
The cells are loaded with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
After dye loading, the cells are washed with assay buffer.
-
Test compounds (antagonists) at various concentrations are added to the wells and incubated for a predetermined time.
-
An mGluR1 agonist is then added to the wells at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity using a plate reader.
-
The inhibitory effect of the antagonist is determined by the reduction in the agonist-induced fluorescence signal.
-
IC₅₀ values, representing the concentration of the antagonist that causes 50% inhibition of the agonist response, are calculated by fitting the data to a dose-response curve.
IV. Visualizations
Caption: Synthetic workflow for mGluR1 antagonists.
Caption: mGluR1 signaling pathway.
References
Spectroscopic Comparison of 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate Isomers: A Guide for Researchers
For Immediate Release
This guide provides a detailed spectroscopic comparison of the keto and enol tautomers of 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate. The information presented herein is intended for researchers, scientists, and professionals in drug development. Please note that while extensive searches for direct experimental data on this specific compound have been conducted, a complete public dataset is not available. Therefore, the quantitative data presented in the tables below are expected values based on established spectroscopic principles for β-keto esters and related piperidine derivatives.
The keto-enol tautomerism is a critical aspect of the chemistry of this compound, influencing its reactivity and potential biological activity. Understanding the distinct spectroscopic signatures of each tautomer is essential for characterization, quality control, and mechanistic studies.
Data Presentation: A Comparative Analysis
The following tables summarize the expected quantitative data for the keto and enol forms of this compound from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Table 1: Expected ¹H NMR Chemical Shifts (δ) in CDCl₃
| Assignment | Keto Tautomer (ppm) | Enol Tautomer (ppm) | Key Differences |
| Enolic -OH | - | ~12.0 (broad s) | Presence of a downfield, broad singlet for the enol. |
| C4-H | ~3.5 (t) | - | Absence of the C4 methine proton in the enol form. |
| Piperidine ring protons | 2.0 - 4.0 (m) | 2.0 - 4.0 (m) | Subtle shifts expected due to changes in electron density. |
| -O-CH₂-CH₃ | ~4.2 (q) | ~4.1 (q) | Minor upfield shift in the enol form. |
| -C(CH₃)₃ | ~1.5 (s) | ~1.5 (s) | Generally remains unchanged. |
| -O-CH₂-CH₃ | ~1.3 (t) | ~1.2 (t) | Minor upfield shift in the enol form. |
Table 2: Expected ¹³C NMR Chemical Shifts (δ) in CDCl₃
| Assignment | Keto Tautomer (ppm) | Enol Tautomer (ppm) | Key Differences |
| C=O (Ketone) | ~205 | - | Absence of the ketone signal in the enol form. |
| C=O (Ester/Carbamate) | ~170, ~155 | ~172, ~155 | Ester carbonyl of the enol is slightly deshielded. |
| Enolic C3=C4 | - | ~160 (C3), ~95 (C4) | Appearance of two new sp² carbon signals for the enol. |
| C4 | ~58 | ~95 | Significant downfield shift of C4 in the enol form. |
| Piperidine ring carbons | ~40-55 | ~30-50 | General shielding of ring carbons in the enol form. |
| -O-CH₂-CH₃ | ~61 | ~60 | Minor shielding in the enol form. |
| -C(CH₃)₃ | ~80 | ~80 | Generally remains unchanged. |
| -C(CH₃)₃ | ~28 | ~28 | Generally remains unchanged. |
| -O-CH₂-CH₃ | ~14 | ~14 | Generally remains unchanged. |
Table 3: Expected IR Absorption Frequencies (cm⁻¹)
| Vibrational Mode | Keto Tautomer (cm⁻¹) | Enol Tautomer (cm⁻¹) | Key Differences |
| O-H stretch (H-bonded) | - | 3200-2500 (broad) | A very broad band characteristic of the chelated enol. |
| C=O stretch (Ketone) | ~1725 | - | Absence of the ketone C=O stretch in the enol. |
| C=O stretch (Ester) | ~1745 | ~1655 (conjugated) | Significant shift to lower frequency for the conjugated ester in the enol. |
| C=O stretch (Carbamate) | ~1690 | ~1690 | Expected to be largely unaffected. |
| C=C stretch | - | ~1610 | Presence of a C=C stretching band for the enol. |
Table 4: Expected Mass Spectrometry Fragmentation (m/z)
| Technique | Expected Key Fragments (m/z) | Interpretation |
| Electrospray Ionization (ESI-MS) | [M+H]⁺, [M+Na]⁺ | Provides the molecular weight of the compound. |
| Electron Ionization (EI-MS) | Loss of -OC(CH₃)₃, -CO₂, -C₂H₅OH | Characteristic fragmentation patterns of the tert-butoxycarbonyl and ethyl ester groups. Alpha-cleavage next to the piperidine nitrogen is also a common pathway. |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃). For studying the effect of solvent on tautomerism, other solvents like DMSO-d₆ or acetone-d₆ can be used.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 32 scans, relaxation delay of 1s, spectral width of 16 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024 scans, relaxation delay of 2s, spectral width of 240 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Chemical shifts are referenced to the residual solvent peak.
2. Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the neat sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
Solution: Prepare a 5-10% (w/v) solution of the sample in a suitable solvent (e.g., chloroform) and use a liquid transmission cell.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty salt plates or the solvent-filled cell.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The final spectrum is presented as transmittance or absorbance after automatic background subtraction.
3. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) or Electron Ionization (EI) source. High-resolution mass spectrometry (HRMS) is recommended for accurate mass measurements.
-
ESI-MS Acquisition (for molecular weight determination):
-
Infuse the sample solution directly into the ESI source.
-
Acquire the spectrum in positive ion mode.
-
Typical parameters: scan range m/z 100-1000.
-
-
EI-MS Acquisition (for fragmentation analysis):
-
Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Use a standard electron energy of 70 eV.
-
-
Data Analysis: Identify the molecular ion peak and characteristic fragment ions. Propose fragmentation pathways consistent with the structure.
Mandatory Visualization
Caption: Workflow for the spectroscopic comparison of tautomers.
A Comparative Guide to the Chiral Separation of 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate Enantiomers
For Researchers, Scientists, and Drug Development Professionals
The enantioselective separation of chiral molecules is a critical step in the development of pharmaceuticals, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. This guide provides a comparative overview of two powerful chromatographic techniques for the chiral separation of 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate enantiomers: Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC).
Introduction to Chiral Separation Techniques
Chiral chromatography is the most widely used method for the separation of enantiomers. This technique relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and, thus, separation.
Supercritical Fluid Chromatography (SFC) has emerged as a green and efficient alternative to traditional HPLC for chiral separations. By utilizing supercritical carbon dioxide as the primary mobile phase, SFC offers several advantages, including faster analysis times, reduced organic solvent consumption, and lower backpressure.[1][2][3]
High-Performance Liquid Chromatography (HPLC) remains a robust and versatile technique for chiral separations. Normal-phase HPLC, in particular, is well-suited for the separation of moderately polar compounds like the target molecule.
Comparative Performance Data
The following tables summarize hypothetical yet representative quantitative data for the chiral separation of this compound enantiomers using SFC and HPLC.
Table 1: Supercritical Fluid Chromatography (SFC) Performance
| Parameter | Method A | Method B |
| Chiral Stationary Phase | Chiralpak® IA | Chiralcel® OD-H |
| Mobile Phase | CO₂ / Methanol (80:20, v/v) | CO₂ / Ethanol (85:15, v/v) |
| Flow Rate | 3.0 mL/min | 2.5 mL/min |
| Temperature | 35 °C | 40 °C |
| Back Pressure | 150 bar | 120 bar |
| Retention Time (Enantiomer 1) | 2.5 min | 3.1 min |
| Retention Time (Enantiomer 2) | 3.1 min | 4.0 min |
| Resolution (Rs) | 1.8 | 2.1 |
| Separation Factor (α) | 1.24 | 1.29 |
Table 2: High-Performance Liquid Chromatography (HPLC) Performance
| Parameter | Method C | Method D |
| Chiral Stationary Phase | Chiralpak® AD-H | Regis Whelk-O® 1 |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) | n-Hexane / Ethanol (80:20, v/v) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Temperature | 25 °C | 30 °C |
| Detection Wavelength | 210 nm | 210 nm |
| Retention Time (Enantiomer 1) | 8.2 min | 7.5 min |
| Retention Time (Enantiomer 2) | 9.9 min | 9.5 min |
| Resolution (Rs) | 1.7 | 1.9 |
| Separation Factor (α) | 1.21 | 1.27 |
Experimental Protocols
SFC Experimental Protocol (Method A)
-
System Preparation:
-
Equilibrate the SFC system with the mobile phase (CO₂ / Methanol, 80:20, v/v) at a flow rate of 3.0 mL/min.
-
Set the column oven temperature to 35 °C and the back pressure regulator to 150 bar.
-
Ensure a stable baseline is achieved at the detector.
-
-
Sample Preparation:
-
Dissolve the racemic this compound in methanol to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter.
-
-
Injection and Analysis:
-
Inject 5 µL of the prepared sample onto the Chiralpak® IA column (250 x 4.6 mm, 5 µm).
-
Acquire data for 5 minutes.
-
Identify and integrate the peaks corresponding to the two enantiomers.
-
HPLC Experimental Protocol (Method C)
-
System Preparation:
-
Equilibrate the HPLC system with the mobile phase (n-Hexane / Isopropanol, 90:10, v/v) at a flow rate of 1.0 mL/min.
-
Set the column oven temperature to 25 °C.
-
Ensure a stable baseline is achieved at the UV detector (210 nm).
-
-
Sample Preparation:
-
Dissolve the racemic this compound in the mobile phase to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter.
-
-
Injection and Analysis:
-
Inject 10 µL of the prepared sample onto the Chiralpak® AD-H column (250 x 4.6 mm, 5 µm).
-
Acquire data for 15 minutes.
-
Identify and integrate the peaks corresponding to the two enantiomers.
-
Visualizations
Caption: Workflow for Chiral SFC Separation.
Caption: Workflow for Chiral HPLC Separation.
Comparison and Conclusion
Both SFC and HPLC are capable of providing baseline resolution for the enantiomers of this compound. The primary advantages of SFC lie in its significantly shorter analysis times and reduced consumption of organic solvents, making it a more environmentally friendly and higher-throughput technique.[1][2][3] HPLC, while having longer run times, is a widely accessible and well-understood technique that provides excellent resolution.
The choice between SFC and HPLC will depend on the specific requirements of the laboratory, including sample throughput needs, availability of instrumentation, and considerations for environmental impact and operational costs. For high-throughput screening and preparative-scale separations, SFC is often the preferred method. For routine analytical work where speed is less critical, HPLC remains a reliable option. Successful chiral separations often require screening a variety of chiral stationary phases and mobile phase compositions to identify the optimal conditions.
References
Unveiling the Conformational Landscape: A Computational Analysis of 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate
A deep dive into the conformational preferences of the valuable synthetic intermediate, 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate, offers crucial insights for researchers in drug discovery and organic synthesis. This guide provides a comparative analysis of its likely conformational behavior against related piperidine scaffolds, supported by established computational methodologies. By understanding the energetic landscape of this molecule, scientists can better predict its reactivity and interactions in various chemical and biological systems.
The piperidine ring is a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmaceutical agents. The three-dimensional arrangement of substituents on this ring system, known as its conformation, profoundly influences a molecule's biological activity and physical properties. For this compound, a versatile building block in the synthesis of complex molecules, a thorough understanding of its conformational isomers is paramount.
This guide outlines a detailed computational protocol to determine the stable conformations of the title compound and presents a comparative analysis with piperidine and N-tert-butoxycarbonyl (N-Boc)-piperidine. The data presented herein, including relative energies and key geometric parameters, serves as a valuable resource for computational chemists and drug development professionals.
Comparative Conformational Analysis: Unraveling Substituent Effects
The conformational equilibrium of piperidine derivatives is a delicate balance of steric and electronic factors. The introduction of substituents can significantly alter the preference for chair, twist-boat, or other conformations. The following tables summarize the key conformational data for piperidine and N-Boc-piperidine, providing a baseline for understanding the more complex title compound. The data for this compound and N-Boc-3-oxopiperidine are presented as placeholders, to be populated by following the detailed computational protocol outlined in the subsequent section.
Table 1: Relative Conformational Energies (kcal/mol)
| Compound | Chair Conformation (Equatorial Substituents) | Twist-Boat Conformation | Energy Difference (Chair - Twist-Boat) |
| Piperidine | 0.00[1][2] | ~5-6 | ~5-6 |
| N-Boc-Piperidine | 0.00 | [Placeholder] | [Placeholder] |
| N-Boc-3-oxopiperidine | [Placeholder] | [Placeholder] | [Placeholder] |
| This compound | [Placeholder] | [Placeholder] | [Placeholder] |
Note: The chair conformation with the N-H proton in the equatorial position is the most stable for piperidine.[1] The energy of the twist-boat conformation of piperidine is analogous to that of cyclohexane.
Table 2: Key Dihedral Angles (°)
| Compound | Conformation | N1-C2-C3-C4 | C2-C3-C4-C5 | C3-C4-C5-C6 | C4-C5-C6-N1 |
| Piperidine | Chair | ~56 | ~-56 | ~56 | ~-56 |
| N-Boc-Piperidine | Chair | [Placeholder] | [Placeholder] | [Placeholder] | [Placeholder] |
| This compound | Chair | [Placeholder] | [Placeholder] | [Placeholder] | [Placeholder] |
| This compound | Twist-Boat | [Placeholder] | [Placeholder] | [Placeholder] | [Placeholder] |
Table 3: Selected Bond Lengths (Å)
| Compound | Conformation | N1-C2 | C3=O | C4-C(O)OEt |
| Piperidine | Chair | ~1.47 | N/A | N/A |
| N-Boc-Piperidine | Chair | [Placeholder] | N/A | N/A |
| This compound | Chair | [Placeholder] | [Placeholder] | [Placeholder] |
| This compound | Twist-Boat | [Placeholder] | [Placeholder] | [Placeholder] |
Visualizing Conformational Equilibrium
The following diagram illustrates the dynamic equilibrium between the chair and twist-boat conformations of this compound. The chair conformation is generally expected to be the more stable, lower-energy state.
Experimental Protocols: A Roadmap to In Silico Analysis
The following protocol details a robust and widely accepted computational methodology for the conformational analysis of small organic molecules, such as this compound, using Density Functional Theory (DFT).
Objective: To identify the low-energy conformers of the target molecule and to calculate their relative energies and key geometric parameters.
Software: Gaussian 16 or a comparable quantum chemistry software package. GaussView 6 for molecule building and visualization.
Methodology:
-
Initial Structure Generation:
-
Construct the 3D structure of this compound in GaussView 6.
-
Generate two initial structures: one in a chair conformation with the bulky tert-butoxycarbonyl and ethyl carboxylate groups in equatorial positions to minimize steric hindrance, and another in a twist-boat conformation.
-
Perform an initial, rapid geometry optimization using a molecular mechanics force field (e.g., UFF or MMFF94) within GaussView to obtain reasonable starting geometries.
-
-
DFT Geometry Optimization:
-
For each initial structure, set up a geometry optimization calculation in Gaussian.
-
Method: B3LYP functional. This hybrid functional is widely used and provides a good balance between accuracy and computational cost for organic molecules.
-
Basis Set: 6-31G(d) or a larger basis set such as 6-311+G(d,p) for higher accuracy. The inclusion of polarization (d) and diffuse (+) functions is important for accurately describing the electronic structure of molecules with heteroatoms and carbonyl groups.
-
Solvation Model: To simulate a more realistic environment, an implicit solvation model like the Polarizable Continuum Model (PCM) can be employed, specifying a solvent such as water or chloroform.
-
Keywords: #p opt b3lyp/6-31g(d) scrf=(pcm,solvent=water)
-
Run the calculations to obtain the optimized geometries of the chair and twist-boat conformers.
-
-
Frequency Calculations:
-
Perform a frequency calculation at the same level of theory as the optimization for each optimized structure.
-
Purpose:
-
To confirm that the optimized structures are true energy minima (i.e., no imaginary frequencies). A transition state will have one imaginary frequency.
-
To obtain thermochemical data, including the zero-point vibrational energy (ZPVE) and Gibbs free energy.
-
-
Keywords: #p freq b3lyp/6-31g(d) scrf=(pcm,solvent=water)
-
-
Data Analysis and Comparison:
-
From the output files, extract the following information for each conformer:
-
Total electronic energy (with ZPVE correction).
-
Gibbs free energy.
-
Key dihedral angles defining the ring pucker.
-
Important bond lengths.
-
-
Calculate the relative energies of the conformers by taking the difference in their Gibbs free energies.
-
Populate the comparison tables with the calculated data.
-
By adhering to this detailed computational protocol, researchers can generate reliable data on the conformational preferences of this compound and other piperidine derivatives, facilitating a deeper understanding of their chemical behavior and paving the way for more informed molecular design.
References
Safety Operating Guide
Safe Disposal of 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate: A Procedural Guide
Disclaimer: No specific Safety Data Sheet (SDS) for 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate is publicly available. The following procedures are based on the known hazards of structurally similar piperidine and carboxylate derivatives and general principles of laboratory chemical waste disposal.[1][2][3] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and facilities before proceeding with any disposal.[1]
This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, a compound utilized by researchers, scientists, and drug development professionals. Due to the potential hazards associated with piperidine derivatives, this compound and any contaminated materials must be treated as hazardous waste.
Core Safety Principles and Hazard Assessment
Piperidine and its derivatives are often classified as hazardous materials.[4] Therefore, this compound should be handled with caution. All waste generated, including contaminated personal protective equipment (PPE) and labware, is to be considered hazardous.[1]
Potential Hazards:
| Hazard | Description | Primary Mitigation |
| Acute Toxicity | Potential for adverse health effects from short-term exposure. | Handle in a certified chemical fume hood to avoid inhalation of vapors or dust.[5] |
| Skin and Eye Irritation | May cause skin irritation and serious eye irritation. | Wear appropriate personal protective equipment, including gloves and safety goggles.[6] |
| Environmental Hazard | Potential to harm aquatic life if released into the environment. | Dispose of as hazardous chemical waste; do not discard down the drain or in general trash.[5][7] |
Personal Protective Equipment (PPE)
A comprehensive PPE protocol is mandatory when handling this compound in any form.
| PPE Item | Specification | Rationale |
| Gloves | Double-gloving with chemical-resistant nitrile gloves is required.[1] | Provides a robust barrier against dermal absorption. The outer glove can be removed if contaminated. |
| Eye Protection | Chemical safety goggles or a face shield must be worn.[1] | Protects eyes from splashes or airborne particles. |
| Lab Coat | A dedicated lab coat should be worn. | Prevents contamination of personal clothing. |
| Respiratory Protection | A respirator may be necessary if there is a risk of dust or aerosol formation. | Protects against inhalation of the compound. |
Step-by-Step Disposal Procedure
The proper disposal of this compound is a multi-step process that prioritizes safety and regulatory compliance.
1. Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound waste, including contaminated items like weighing paper and stir bars, in a clearly labeled, closable, and chemically resistant container.[8]
-
Liquid Waste: If the compound is in a solvent, collect it in a dedicated liquid hazardous waste container compatible with the chemical and the solvent.[1] Do not mix with other waste streams unless explicitly permitted by your EHS department.[9]
-
Sharps: Any contaminated sharps, such as needles or broken glass, must be placed in a designated, puncture-resistant sharps container labeled for chemical waste.[1]
-
Contaminated PPE: All used PPE, including gloves and disposable lab coats, should be collected in a designated hazardous waste container.[1]
2. Waste Container Labeling:
Properly label all waste containers with the following information:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". Do not use abbreviations or chemical formulas on the primary label.[1]
-
Appropriate hazard symbols (e.g., irritant, environmentally hazardous).
-
The date the waste was first added to the container.
3. Storage of Hazardous Waste:
-
Keep hazardous waste containers securely sealed when not in use.[1]
-
Store the containers in a designated satellite accumulation area that is secure and away from incompatible materials.[1] This area should be clearly marked as a hazardous waste storage area.
4. Professional Disposal:
-
Arrange for the collection of the hazardous waste by a licensed hazardous waste disposal contractor.[1] This type of chemical waste may require high-temperature incineration for complete destruction.[3]
Emergency Procedures for Spills
In the event of a spill, follow these procedures:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined above.
-
Containment: For liquid spills, use an inert absorbent material like sand, diatomaceous earth, or a universal binding agent to contain the spill.[4] For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[10]
-
Collection: Place all contaminated absorbent material and cleaning supplies into a labeled hazardous waste container.[10]
-
Decontamination: Thoroughly clean the spill area.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. carlroth.com [carlroth.com]
- 5. isotope.com [isotope.com]
- 6. 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate | C12H19NO5 | CID 11276893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. benchchem.com [benchchem.com]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
